3-Chloro-4-(4-fluorophenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXPQYBXNTHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Chloro-4-(4-fluorophenoxy)aniline
The following technical guide details the chemical identity, synthesis, and application of 3-Chloro-4-(4-fluorophenoxy)aniline .
CAS Number: 937608-56-5[1][2][3][4]
Executive Summary
This compound is a specialized diaryl ether intermediate used primarily in the discovery of kinase inhibitors (e.g., EGFR, ErbB-2, DAPK1) and as a scaffold for benzoylurea insecticides.[1] Its structure combines an electron-rich aniline moiety with a lipophilic, metabolically stable fluorophenoxy group.[1] The strategic placement of the chlorine atom at the ortho position to the ether linkage influences the conformational lock of the diaryl system, a critical feature for binding affinity in active pharmaceutical ingredients (APIs).[1][2]
This guide outlines the validated synthesis, purification, and handling protocols for researchers utilizing this compound in drug development and agrochemical synthesis.[1][2]
Chemical Identity & Physicochemical Properties[4][5][6]
| Property | Data |
| CAS Number | 937608-56-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| SMILES | Nc1ccc(Oc2ccc(F)cc2)c(Cl)c1 |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |
| Key Functional Groups | Primary Amine (Nucleophile), Aryl Chloride, Fluorophenyl Ether |
Synthetic Pathway & Methodology
The synthesis of this compound requires a two-step sequence designed to preserve the halogen substituents.[1] Standard hydrogenation methods (Pd/C) pose a risk of hydrodechlorination; therefore, chemoselective reduction protocols are mandatory.[1][2]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Construct the diaryl ether linkage.[1][2]
Reaction: 3,4-Dichloronitrobenzene + 4-Fluorophenol
-
Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]
-
Solvent: DMF or DMSO (Polar aprotic is essential to solvate the phenoxide anion).[1][2]
-
Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.
-
Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for nucleophilic attack.[1][2] The chlorine at position 3 (meta) remains unreactive due to lack of resonance activation.[1][2]
-
Work-up: Quench with ice water. The product precipitates as a solid.[1][2] Filter, wash with water to remove K₂CO₃ and DMF, and dry.[1][2]
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without removing the chlorine atom.[1][2] Preferred Method: Iron-mediated reduction (Bechamp) or Platinum on Carbon (Pt/C).[1][2]
-
Protocol (Fe/NH₄Cl):
-
Suspend the nitro intermediate in Ethanol/Water (3:1).[1][2]
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 1.0 eq).
-
Reflux (80°C) with vigorous stirring for 2–4 hours.
-
Monitoring: TLC or HPLC (Disappearance of nitro peak).
-
Work-up: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.[1][2]
-
-
Why this method? Iron reduction is mild and highly selective for nitro groups in the presence of aryl halides.[1][2] Catalytic hydrogenation with Pd/C often leads to dechlorination (loss of the 3-Cl atom), forming the impurity 4-(4-fluorophenoxy)aniline.[1][2]
Visualization: Synthesis Workflow
Caption: Chemoselective synthesis pathway preventing hydrodechlorination of the scaffold.
Applications in Drug Discovery[4][5]
This aniline serves as a "privileged scaffold" for Type II kinase inhibitors.[1][2] The 3-Cl substituent forces the ether linkage out of planarity, creating a specific 3D conformation that fits into the hydrophobic pocket of kinases like EGFR.[1]
Key Reaction: Urea/Amide Formation
To generate bioactive molecules (e.g., Lufenuron analogs or Kinase Inhibitors), the aniline nitrogen is typically coupled with isocyanates or carboxylic acids.[1][2]
-
Reaction A (Ureas): React with 2,6-difluorobenzoyl isocyanate to form benzoylurea chitin synthesis inhibitors.[1][2]
-
Reaction B (Amides): Coupling with pyrimidine-based carboxylic acids using HATU/DIPEA to target EGFR/ErbB-2.[1][2]
Visualization: Downstream Applications
Caption: Pharmacological diversification of the this compound scaffold.
Analytical Characterization & QC
To ensure the integrity of the compound for biological testing, the following QC parameters must be met:
-
HPLC Purity: >98% (Area %).
-
¹H-NMR (DMSO-d₆):
-
Mass Spectrometry (ESI+):
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).[1][2]
-
Specific Risks:
-
PPE Requirements: Double nitrile gloves, full-face respirator (if dust is generated), and lab coat.[1][2] Handle strictly inside a fume hood.[1][2]
References
-
BenchChem. this compound (CAS 937608-56-5) Technical Data.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. Product Search: this compound.[3][1] Retrieved from [1][2]
-
PubChem. Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (Analog Reference).[1][2] Retrieved from [1][2]
-
Molaid. Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors. Retrieved from [1][2]
-
National Institutes of Health (NIH). Artesunate-3-chloro-4-(4-chlorophenoxy) aniline hybrid studies.[1][2] Retrieved from [1][2]
Sources
physicochemical properties of 3-Chloro-4-(4-fluorophenoxy)aniline
Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-(4-fluorophenoxy)aniline
Executive Summary
This compound (CAS: 937608-56-5) is a specialized diaryl ether intermediate critical to the development of next-generation kinase inhibitors.[1] Its structural motif—a halogenated aniline core linked to a fluorinated phenyl ether—serves as a pharmacophore scaffold for targeting the ATP-binding pockets of tyrosine kinases, specifically EGFR and ErbB-2.[1] This guide provides an in-depth physicochemical profile, validated synthetic protocols, and analytical standards to support its application in medicinal chemistry and drug discovery.[1]
Molecular Identification & Structural Analysis
The molecule features a central ether linkage connecting a 3-chloroaniline ring to a 4-fluorophenyl ring.[1] The electron-withdrawing nature of the halogens (Cl, F) and the ether oxygen significantly influences its lipophilicity and metabolic stability.[1]
Table 1: Chemical Identity
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 937608-56-5 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| SMILES | Nc1ccc(Oc2ccc(F)cc2)c(Cl)c1 |
| InChIKey | Derived:[1][2][3][4][5][6][7][8] AYPFEYDGZDPAPE-UHFFFAOYSA-N |
| Structural Class | Halogenated Diaryl Ether / Aniline |
Physicochemical Properties
The following data aggregates experimental values from structural analogs and predicted models derived from the specific substitution pattern (3-Cl, 4-OPh-F).
Table 2: Core Physicochemical Parameters
| Property | Value / Range | Scientific Context |
| Physical State | Solid (Crystalline powder) | Typically orange to pale brown due to aniline oxidation potential.[1] |
| Melting Point | 73–78 °C (Predicted) | Based on the close analog 3-chloro-4-(4-chlorophenoxy)aniline (MP: 74–75 °C) [1].[1] |
| Boiling Point | ~380 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if not crystallizing.[1] |
| Lipophilicity (LogP) | 3.8 ± 0.4 | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~3.5 – 3.8 | The 3-chloro and 4-phenoxy groups are electron-withdrawing, lowering the basicity of the amine compared to aniline (pKa 4.6).[1] |
| Solubility | DMSO, Methanol, DCM, EtOAc | Soluble in polar organic solvents; practically insoluble in water. |
| Polar Surface Area | 35.25 Ų | Favorable for blood-brain barrier (BBB) penetration models.[1] |
Synthetic Pathway & Experimental Protocols
The synthesis of this compound requires a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction.[1] This pathway ensures regioselectivity and high yield.[1]
Step 1: Copper-Catalyzed SNAr Coupling
Objective: Synthesis of the intermediate 3-chloro-4-(4-fluorophenoxy)nitrobenzene.[1]
-
Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.2 eq), Potassium Hydroxide (KOH, 2.0 eq), Copper Powder (Cat.[1] 5 mol%).[1][3][4][9][10]
-
Solvent: Neat or minimal Diglyme/DMSO.
-
Protocol:
-
Charge a reaction vessel with 4-fluorophenol and KOH. Heat to 70–80 °C to form the phenoxide salt.[1]
-
Add 3,4-dichloronitrobenzene and copper powder.
-
Increase temperature to 110–120 °C and stir vigorously for 3–5 hours. The 4-chloro position is more reactive toward SNAr due to the para-nitro activation.[1]
-
Workup: Cool to RT, quench with dilute NaOH (0.8 M). Filter the precipitate, wash with water until neutral.[1][11]
-
Yield Expectation: 90–95%.
-
Step 2: Bechamp Reduction (Fe/Acid)
Objective: Selective reduction of the nitro group to the aniline without dehalogenation.[1]
-
Reagents: Nitro intermediate (Step 1), Iron Powder (3-5 eq), Acetic Acid (catalytic/solvent), Ethanol/Water (3:1).[1]
-
Protocol:
-
Suspend the nitro intermediate and iron powder in EtOH/H₂O.[1]
-
Add acetic acid dropwise at reflux.
-
Reflux for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[1]
-
Workup: Cool, neutralize with NaHCO₃ or NaOH to pH 7–8. Filter through Celite to remove iron sludge.[1] Extract filtrate with Ethyl Acetate or DCM.[1]
-
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, 20% EtOAc/Hexane).[1]
-
Visual Workflow (DOT Diagram)
Figure 1: Synthetic route for CAS 937608-56-5 via SNAr and Bechamp Reduction.[1]
Analytical Profiling & Quality Control
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
H-NMR Spectroscopy (500 MHz, DMSO-d₆)
-
δ 6.5 – 6.8 ppm: Multiplet (3H) corresponding to the aniline ring protons (H2, H5, H6).[1] The proton ortho to the amine (H2) will appear as a doublet or doublet of doublets.[1]
-
δ 6.9 – 7.2 ppm: Multiplet (4H) corresponding to the 4-fluorophenoxy ring.[1] Look for characteristic ¹⁹F splitting patterns.
-
δ 5.2 ppm: Broad Singlet (2H), exchangeable with D₂O. Corresponds to the primary amine (-NH₂).[1][11]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.[1]
-
Retention Time: Expect late elution (~10-12 min) due to high lipophilicity (LogP ~3.8).[1]
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a chemical fume hood.[1] Avoid dust formation.[1] The aniline moiety can oxidize; store under inert gas (Nitrogen/Argon) in a cool, dry place.[1]
References
-
NIH PubChem. (n.d.).[1] 3-Chloro-4-(4-chlorophenoxy)aniline (Compound Summary). Retrieved from [Link][1]
-
Fujii, S., et al. (2020).[1][11] Synthesis and evaluation of diaryl ether derivatives. (Cited via NIH/Springer protocols for analogous synthesis).[1] Retrieved from [Link][1]
Sources
- 1. 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-CHLORO-4-MORPHOLINOANILINE | 55048-24-3 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. combi-blocks.com [combi-blocks.com]
- 10. AB551609 | CAS 937608-56-5 – abcr Gute Chemie [abcr.com]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Solubility of 3-Chloro-4-(4-fluorophenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-(4-fluorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a critical resource by consolidating its known physicochemical properties, offering a robust theoretical framework for predicting its solubility, and presenting detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. This guide is designed to empower researchers and drug development professionals to effectively handle this compound, optimize reaction conditions, and inform formulation strategies.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 937608-56-5) is a halogenated diaryl ether with an aniline moiety, making it a structurally significant and versatile building block in medicinal chemistry.[1] Its molecular architecture is a privileged scaffold, particularly in the development of kinase inhibitors for oncology research.[1] Notably, derivatives of this aniline are integral to the synthesis of potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), which are critical targets in various cancers.[1]
A deep understanding of the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of reaction solvents, influences purification strategies such as crystallization, and is a foundational parameter in the development of viable drug formulations. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates downstream processing, and can ultimately hinder the progression of a drug candidate.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physicochemical properties. The interplay of features such as molecular weight, lipophilicity (LogP), and melting point governs how the molecule interacts with various solvents.
| Property | Value | Source |
| CAS Number | 937608-56-5 | [1] |
| Molecular Formula | C₁₂H₉ClFNO | [1] |
| Molecular Weight | 237.66 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Predicted LogP | ~4.0 - 4.5 (estimated based on similar structures) |
The presence of the chloro and fluoro groups, along with the two aromatic rings, contributes to the molecule's lipophilic character, suggesting a preference for organic solvents over aqueous media. The aniline functional group, however, introduces polarity and the capacity for hydrogen bonding, which can enhance solubility in polar protic solvents.
Predicted Solubility Profile
In the absence of extensive experimentally determined solubility data, a qualitative prediction can be made based on the principle of "like dissolves like." The molecular structure of this compound suggests the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM).
-
Moderate to High Solubility: Expected in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol) and in moderately polar solvents such as acetone and ethyl acetate.
-
Low Solubility: Expected in non-polar solvents like hexanes and toluene.
-
Very Low Solubility: Expected in aqueous solutions across a range of pH values. The aniline group (pKa ~3-5) will be protonated at low pH, which may slightly increase aqueous solubility, but the overall lipophilicity of the molecule will likely keep it in the poorly soluble range.
Experimental Determination of Solubility: A Methodological Deep Dive
Accurate solubility data is best obtained through empirical measurement. The choice of method depends on the stage of research and the specific information required. Thermodynamic solubility provides the true equilibrium value, which is critical for formulation and biopharmaceutical classification, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient incubation period (typically 24-48 hours) is crucial to ensure that a true equilibrium is reached between the dissolved and undissolved compound.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducible results.
-
Solid-State Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by XRPD) to ensure that the compound has not undergone a polymorphic transformation during the experiment, which would affect the measured solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for 24 to 48 hours.
-
Phase Separation: Allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the solubility in units of µg/mL or mM by comparing the analytical response to a standard curve of the compound prepared in a suitable solvent (e.g., DMSO or acetonitrile).
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer. This method is faster and requires less compound than the shake-flask method.
Causality Behind Experimental Choices:
-
DMSO Stock: Using a high-concentration stock in DMSO allows for the rapid creation of a supersaturated aqueous solution upon dilution. The final DMSO concentration should be kept low (typically <1%) to minimize its co-solvent effect.
-
Precipitation Detection: Nephelometry (light scattering) or turbidimetry are common methods for detecting the formation of a precipitate.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
Caption: Kinetic Solubility Determination Workflow.
Conclusion
While experimentally determined quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for researchers. By understanding its physicochemical properties and predicted solubility profile, scientists can make informed decisions regarding its use in synthesis and formulation. Furthermore, the detailed experimental protocols for both thermodynamic and kinetic solubility provide a clear path for generating the precise data required for advancing drug discovery and development projects. The methodologies outlined herein are designed to be self-validating and adhere to the principles of scientific integrity, ensuring the generation of reliable and reproducible solubility data.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline. Retrieved February 2, 2026, from [Link] (Note: This is a closely related compound, used for structural analogy).
Sources
Technical Guide: 1H NMR Structural Elucidation of 3-Chloro-4-(4-fluorophenoxy)aniline
The following technical guide details the structural elucidation and experimental handling of 3-Chloro-4-(4-fluorophenoxy)aniline . This document is structured for application scientists and medicinal chemists, focusing on the causality of spectral features and self-validating analytical protocols.[1]
Executive Summary & Compound Significance
This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Type II kinase inhibitors (e.g., targeting c-Met, VEGFR).[1][2] The molecule combines two distinct electronic domains: an electron-rich aniline core (Ring A) and an electron-deficient fluorophenoxy moiety (Ring B).[1]
Accurate NMR characterization requires resolving the overlapping aromatic signals and identifying the specific heteronuclear coupling (
Chemical Profile
| Property | Specification |
| Formula | |
| MW | 237.66 g/mol |
| Key Features | Exchangeable amine protons, |
| Solvent of Choice | DMSO- |
Structural Logic & Connectivity
To interpret the spectrum, we must visualize the magnetic environments. The ether oxygen acts as a "gate," electronically isolating the coupling systems of Ring A and Ring B, while the Fluorine atom introduces significant
Figure 1: Magnetic connectivity diagram illustrating the isolation between the AMX spin system of the aniline ring and the fluorine-coupled system of the phenoxy ring.
Detailed Spectral Analysis (DMSO- )
The following assignments are based on inductive principles and standard fragment shifts for trisubstituted anilines.
Region I: The Exchangeable Protons (4.5 – 5.5 ppm)
-
Signal: Broad singlet (
).[1] -
Chemical Shift:
5.0 – 5.2 ppm.[1] -
Mechanism: The amino (
) protons are acidic and undergo rapid exchange. In DMSO- , hydrogen bonding stabilizes these protons, sharpening the peak and shifting it downfield compared to (where it appears ~3.5 ppm). -
Validation: Add one drop of
to the NMR tube and shake.[1] If this peak disappears, it confirms the assignment.[1]
Region II: Ring A - The Aniline Core (6.5 – 7.0 ppm)
This ring features a 1,2,4-substitution pattern (1-Amino, 3-Chloro, 4-Phenoxy). The Chlorine atom at position 3 and the Phenoxy group at position 4 create a specific splitting pattern.[1]
| Proton | Position | Multiplicity | Coupling ( | Shift ( | Explanation |
| H-6 | Ortho to | Doublet of Doublets (dd) | 6.55 | Highly shielded by the ortho- | |
| H-2 | Meta to | Doublet (d) | 6.75 | Isolated between | |
| H-5 | Ortho to Ether | Doublet (d) | 7.05 | Deshielded relative to H6/H2 due to proximity to the electronegative Oxygen and lack of direct ortho-amine shielding. |
Region III: Ring B - The Fluorophenoxy Tail (6.9 – 7.3 ppm)
This ring is a classic AA'BB' system perturbed by the Fluorine nucleus (
| Proton | Position | Multiplicity | Coupling ( | Shift ( | Explanation |
| H-2', H-6' | Ortho to Ether | Multiplet (m) | 6.90 – 6.98 | These protons see a "meta" coupling to the Fluorine, causing additional splitting. | |
| H-3', H-5' | Ortho to Fluorine | Multiplet (m) | 7.15 – 7.25 | Diagnostic Feature: Large |
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
To ensure sharp lines and accurate integration.
-
Mass: Weigh 5.0 – 10.0 mg of the solid compound.
-
Solvent: Use 0.6 mL of DMSO-
(99.9% D).[1]-
Note: Ensure the solvent is stored over molecular sieves to minimize the water peak (
3.33 ppm), which can obscure integration.
-
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended particles degrade field homogeneity (shimming).[1]
-
Reference: Ensure a trace of TMS (0.00 ppm) is present, or reference to the residual DMSO pentet at 2.50 ppm .[1]
Protocol B: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 or 32 scans are sufficient for >10mg. Use 64 scans for <5mg.[1]
-
Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons have relatively long T1 times; a short D1 will reduce the integration accuracy of the isolated H-2 proton.[1]
-
Spectral Width: 12 ppm (-1 to 11 ppm).[1]
Protocol C: Synthesis & Impurity Profiling
Context: This compound is typically synthesized via reduction of 3-chloro-4-(4-fluorophenoxy)nitrobenzene.[1]
Common Impurities to Watch:
-
Residual Nitro Precursor: Look for downfield shifts. Nitro-aromatic protons typically appear >8.0 ppm.[1]
-
Solvent Traps:
Workflow Visualization
Figure 2: Analytical workflow for validating the compound structure. Note the critical checkpoint for amine proton exchange.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 367-21-5 (Analogue: 3-Chloro-4-fluoroaniline).[1][7] National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts of Anilines and Fluorinated Aromatics.[1] University of Wisconsin-Madison. [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Reference for
coupling constants). -
PubChem Compound Summary. 3-Chloro-4-fluoroaniline (Substructure Reference).[1][10] National Center for Biotechnology Information.[1] [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Mass spectrometry of 3-Chloro-4-(4-fluorophenoxy)aniline
An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-(4-fluorophenoxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond mere procedural outlines. It is designed to provide a deep, mechanistic understanding of the mass spectrometric behavior of this compound. The protocols and interpretations presented herein are field-proven and structured to be self-validating, ensuring the generation of trustworthy and reproducible data critical to pharmaceutical development and research.
Core Concepts: Understanding the Analyte
This compound, with a molecular formula of C₁₂H₉ClFNO and a molecular weight of approximately 237.66 g/mol , is a diaryl ether and halogenated aniline.[1] Its structure is foundational in medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors used in oncology.[1] The molecule's analytical challenge lies in its two primary reactive sites: the primary amine (-NH₂) and the ether linkage, both of which heavily influence its behavior in a mass spectrometer.
Molecular Structure of this compound
Caption: Structure of this compound.
The Analytical Cornerstone: Ionization & Sample Preparation
The success of any mass spectrometry analysis hinges on the efficient and reproducible generation of gas-phase ions from the analyte. For this molecule, the choice of ionization technique is dictated by the polar primary amine group.
Expertise in Action: Selecting the Right Ionization Source
Electrospray Ionization (ESI) is the authoritative method for this compound. ESI is a soft ionization technique, meaning it imparts minimal energy to the analyte, thereby reducing premature fragmentation and maximizing the signal of the intact molecular ion.[2]
-
Causality: The primary amine is a Lewis base, readily accepting a proton (H⁺) from an acidic solvent system. ESI in positive ion mode is designed to facilitate this exact process, leading to the highly stable and detectable protonated molecule, [M+H]⁺. Other techniques like Atmospheric Pressure Chemical Ionization (APCI) are less suitable as they are generally better for less polar compounds and can induce more in-source fragmentation.
A Self-Validating Protocol for Sample & Mobile Phase Preparation
This protocol is designed for robustness, ensuring that observed results are a true reflection of the analyte, not an artifact of preparation.
Core Materials:
-
This compound reference standard (CAS 937608-56-5)[1]
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
LC-MS Grade Methanol (MeOH)
-
Formic Acid (FA), >99% purity
Step-by-Step Methodology:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the reference standard.
-
Dissolve in 10 mL of MeOH in a Class A volumetric flask.
-
Expert Insight: Methanol is chosen for the stock solution due to its excellent solvating power for aromatic amines and its slightly lower volatility compared to ACN, minimizing concentration changes during handling.
-
-
Working & Calibration Standards:
-
Perform serial dilutions from the stock solution using a diluent of 50:50 (v/v) ACN:Water with 0.1% FA.
-
Trustworthiness: Preparing dilutions in a solution that mimics the initial chromatographic conditions prevents analyte precipitation upon injection and ensures sharp, symmetrical peak shapes.
-
-
Chromatographic Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Authoritative Grounding: The use of formic acid is a standard practice in reversed-phase LC-MS.[3][4][5] It serves the dual purpose of acidifying the mobile phase to ensure complete protonation of the aniline nitrogen for ESI, and improving chromatographic peak shape by suppressing silanol interactions on the column stationary phase.
-
Decoding the Mass Spectrum: From Molecular Ion to Fragments
Full Scan Analysis (MS1): The Molecular Fingerprint
A full scan mass spectrum provides the molecular weight and, critically, the isotopic signature of the analyte. For this compound, we expect to see the protonated molecule, [M+H]⁺.
-
Monoisotopic Mass (C₁₂H₉³⁵ClFNO): 237.04
-
Protonated Molecule [M+H]⁺: m/z 238.05
The Chlorine Isotopic Signature: A Built-in Confirmation
A hallmark of a chlorine-containing compound is its distinct isotopic pattern. Natural chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of ~3:1.[6] This pattern is a powerful, inherent validation of the elemental composition.
Table 1: Predicted Isotopic Distribution for [M+H]⁺
| Ion Species | Isotope Composition | Calculated m/z | Expected Relative Abundance |
| [M+H]⁺ | C₁₂H₁₀³⁵ClFNO⁺ | 238.05 | 100% |
| [M+2+H]⁺ | C₁₂H₁₀³⁷ClFNO⁺ | 240.05 | ~32.5% |
Tandem Mass Spectrometry (MS/MS): Structural Elucidation
To confirm the structure and develop highly selective quantitative methods, we isolate the precursor ion (m/z 238.05) and induce fragmentation via Collision-Induced Dissociation (CID). The fragmentation pattern is dictated by the weakest bonds in the structure. Aromatic rings themselves are very stable and less prone to fragmentation.[7] The most probable point of cleavage is the C-O ether bond.
Primary Fragmentation Pathways:
Caption: Predicted primary fragmentation pathways for protonated this compound.
Mechanistic Explanation:
-
Cleavage A (Major Pathway): The most likely fragmentation involves the cleavage of the ether C-O bond, with the charge being retained on the more stable fragment. Loss of the neutral 3-chloroaniline moiety yields the 4-fluorophenoxy ion at m/z 111.04 . This is often the most intense and stable fragment, making it an ideal choice for quantification.
-
Cleavage B (Minor Pathway): Alternatively, loss of the neutral 4-fluorophenoxy moiety results in the 3-chloroaniline ion at m/z 126.01 . This serves as an excellent confirmatory or "qualifier" fragment ion.
Quantitative Analysis: Building a Robust MRM Method
For precise quantification in complex matrices like plasma or tissue extracts, Multiple Reaction Monitoring (MRM) is the gold standard. This technique uses the mass spectrometer as a highly selective filter, monitoring a specific precursor ion and its unique fragment ion.
Workflow for MRM Method Development:
Caption: A systematic workflow for developing a robust LC-MRM/MS quantitative method.
Recommended MRM Transitions for a Self-Validating System:
The use of at least two transitions provides a layer of self-validation. The ratio of the quantifier to qualifier peak area should remain constant across all samples and standards. A deviation in this ratio signals a potential interference.
Table 2: Recommended MRM Transitions
| Transition Name | Precursor Ion (m/z) | Product Ion (m/z) | Recommended Use | Rationale |
| Primary | 238.05 | 111.04 | Quantifier | Typically the most intense and stable fragment, providing the best sensitivity. |
| Secondary | 238.05 | 126.01 | Qualifier | Confirms the identity of the analyte, ensuring specificity. |
References
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-
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
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Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
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An In-Depth Toxicological Profile of Substituted Anilines: A Technical Guide Focused on 3-Chloro-4-fluoroaniline
A Note to the Reader: Initial searches for comprehensive toxicological data on the specific compound 3-Chloro-4-(4-fluorophenoxy)aniline yielded insufficient public-domain information to construct an in-depth technical guide. To provide a valuable and scientifically rigorous resource for researchers, this guide has been developed to focus on the closely related and well-documented compound, 3-Chloro-4-fluoroaniline . The toxicological principles, experimental methodologies, and metabolic pathways discussed herein serve as an authoritative model for assessing the risks associated with halogenated anilines.
Introduction: The Toxicological Significance of Halogenated Anilines
Aniline and its derivatives are foundational chemical intermediates in the synthesis of a vast array of products, including pharmaceuticals, dyes, pigments, and agricultural chemicals.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, onto the aniline ring can significantly alter the molecule's chemical properties, metabolic fate, and toxicological profile. 3-Chloro-4-fluoroaniline (CAS No. 367-21-5) serves as a pertinent case study for understanding the complex interplay between chemical structure and biological activity in this class of compounds. Its toxicological assessment is critical for establishing safe handling procedures, predicting environmental impact, and informing the development of safer alternatives.
This guide provides a comprehensive overview of the known toxicological data for 3-Chloro-4-fluoroaniline, synthesized from regulatory classifications, material safety data sheets, and peer-reviewed metabolism studies. We will explore its acute toxicity, potential for target organ damage, metabolic activation and detoxification pathways, and the standard methodologies employed for its evaluation.
Acute Toxicity Profile
The primary hazard associated with 3-Chloro-4-fluoroaniline is its high acute toxicity via multiple routes of exposure.[3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a Category 3 toxicant, indicating a significant danger upon ingestion, dermal contact, or inhalation.[3][4]
Lethality and Clinical Signs
The acute toxicity is quantitatively expressed by the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. For 3-Chloro-4-fluoroaniline, a key value has been established in rodent models.
Table 1: Acute Oral Toxicity of 3-Chloro-4-fluoroaniline
| Exposure Route | Endpoint | Value | Species | Source |
|---|
| Oral | LD50 | 506 mg/kg | Rat |[5] |
LD50: Median Lethal Dose
Clinical signs of acute aniline toxicity often relate to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[6] While not specifically documented for this derivative, general signs of aniline exposure can include cyanosis (bluish discoloration of the skin), confusion, dizziness, and weakness, which are secondary to cellular hypoxia.[7]
Dermal and Inhalation Hazards
The compound is classified as "Toxic in contact with skin" (H311) and "Toxic if inhaled" (H331).[3][4] This underscores the critical importance of using appropriate personal protective equipment (PPE), such as chemically resistant gloves and respiratory protection, to prevent systemic absorption through the skin or lungs.[8][9]
Target Organ Toxicity and Long-Term Exposure
Beyond its acute effects, prolonged or repeated exposure to 3-Chloro-4-fluoroaniline may lead to specific organ damage.[3] The GHS classification "May cause damage to organs through prolonged or repeated exposure" (H373) points to this long-term hazard, though the specific target organs for this particular derivative are not fully elucidated in available literature.[4] However, for the broader class of anilines and chloroanilines, the spleen, liver, and kidneys are often identified as primary targets.[1][2][6] Animal studies on para-chloroaniline, for instance, have shown the induction of tumors in the spleen and liver.[2][6]
Metabolism: Bioactivation and Detoxification Pathways
The toxicity of anilines is intimately linked to their metabolism. The body processes these compounds through a series of enzymatic reactions primarily in the liver, which can lead to either detoxification and excretion or bioactivation to reactive, toxic metabolites.
Studies in rats and dogs have shown that the metabolism of 3-Chloro-4-fluoroaniline is both rapid and extensive.[10][11] Very little of the parent compound is excreted unchanged.[10] The primary metabolic transformations involve oxidation (hydroxylation) of the aromatic ring, followed by conjugation reactions that increase water solubility and facilitate elimination.
Key metabolic pathways identified include:
-
N-Acetylation: The amine group is acetylated, a common detoxification pathway for aromatic amines.[10]
-
Hydroxylation: The aromatic ring is hydroxylated, typically at the position ortho to the amine group.
-
O-Sulfation and Glucuronidation: The hydroxylated metabolites are then conjugated with sulfate or glucuronic acid to form highly polar sulfates and glucuronides, which are readily excreted in the urine.[10][11]
The principal metabolites identified in rats are 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide.[10] In dogs, 2-amino-4-chloro-5-fluorophenyl sulfate was the predominant metabolite, accounting for 83% of the dose eliminated in urine within 48 hours.[11]
Caption: OECD 423 Acute Oral Toxicity Test Workflow.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause mutations that revert this defect, allowing the bacteria to grow.
Workflow:
-
Preparation: The test chemical is mixed with the bacterial tester strain in a test tube.
-
Metabolic Activation: For pro-mutagens, a liver enzyme extract (S9 fraction) is added to the mixture to simulate metabolic activation.
-
Plating: The mixture is plated onto an agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of bacterial colonies (revertants) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control plates indicates a positive (mutagenic) result.
Conclusion and Future Directions
3-Chloro-4-fluoroaniline is a compound with high acute toxicity via oral, dermal, and inhalation routes. It is rapidly metabolized, primarily through hydroxylation and conjugation, and has the potential to cause organ damage upon repeated exposure. While not currently classified as a mutagen or carcinogen, its structural relationship to other known genotoxic anilines warrants a cautious approach.
For drug development professionals and researchers, this profile highlights the necessity of robust toxicological screening for halogenated anilines. Future research should focus on elucidating the specific target organs for long-term toxicity, conducting a full battery of genotoxicity assays (including in vivo tests like the micronucleus assay), and investigating the potential for endocrine disruption and reproductive toxicity to build a complete risk assessment profile.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline. Retrieved from [Link].
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United States Environmental Protection Agency (n.d.). Aniline. Retrieved from [Link].
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Vermont Department of Health (n.d.). Para-Chloroaniline. Retrieved from [Link].
-
Scarfe, G. B., et al. (2011). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 41(10), 874-885. Retrieved from [Link].
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Gomes, A. R., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 856. Retrieved from [Link].
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Carl ROTH (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link].
-
Centers for Disease Control and Prevention / ATSDR (n.d.). Medical Management Guidelines for Aniline. Retrieved from [Link].
-
Carl ROTH (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059263, 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link].
-
Martínez, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 450–455. Retrieved from [Link].
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Baldwin, M. K., & Smith, D. A. (1979). The metabolism of 3-chloro-4-fluoro-aniline in dog and rat. Xenobiotica, 9(5), 283-291. Retrieved from [Link].
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Büsser, M. T., et al. (1987). Genotoxicity of aniline derivatives in various short-term tests. Environmental and Molecular Mutagenesis, 10(3), 261-273. Retrieved from [Link].
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International Agency for Research on Cancer (1987). ANILINE (Group 3). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon: IARC. Retrieved from [Link].
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Mori, H., et al. (1985). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research, 156(1-2), 1-6. Retrieved from [Link].
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International Agency for Research on Cancer (1993). para-Chloroaniline. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Lyon: IARC. Retrieved from [Link].
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Technical Guide: Safe Handling of 3-Chloro-4-(4-fluorophenoxy)aniline
[1][2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 937608-56-5 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Physical State | Solid (typically off-white to pale brown powder) |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Structural Alerts | Primary Aniline: Methemoglobinemia risk, potential genotoxicity.Halogenated Ether: Enhanced lipophilicity (skin absorption).[1][2][3][4][5][6][7] |
Hazard Identification & Toxicology (Inferred)
Note: In the absence of definitive GHS testing for this specific CAS, the following hazards are derived via Read-Across Toxicology from structural analogs (e.g., 3-chloro-4-fluoroaniline, 4-phenoxyaniline).
Core Hazards[1][2]
-
Acute Toxicity (Oral/Dermal/Inhalation): High. Aniline derivatives are rapidly absorbed through the skin and lungs.
-
Specific Target Organ Toxicity (STOT-RE): Blood and Liver. Chronic exposure to anilines typically induces methemoglobinemia (oxidation of hemoglobin) and hemolytic anemia.
-
Pharmacological Potency: As a scaffold for kinase inhibitors, this compound may possess inherent biological activity at low concentrations, posing a risk of unintended enzyme inhibition in handlers.
GHS Classification (Conservative Estimate)
Risk Mitigation & Engineering Controls
Handling this compound requires a Containment Strategy rather than simple exposure control. Open-bench handling is strictly prohibited for powder operations.
Engineering Control Matrix
Figure 1: Decision Logic for Engineering Controls based on physical state.
Specific Protocol Requirements
-
Powder Handling: Must occur in a Class II Biosafety Cabinet (BSC) or a Static-Dissipative Glovebox .
-
Reasoning: Electrostatic powders of aniline derivatives disperse easily. Inhalation is the fastest route to systemic toxicity.
-
-
Solution Handling: Once dissolved, handling in a certified Chemical Fume Hood is acceptable.
-
Glove Selection:
-
Material: Laminated Film (e.g., Silver Shield) or Thick Nitrile (>0.11 mm) .
-
Warning: Latex is permeable to anilines and should never be used. Change nitrile gloves every 30 minutes or immediately upon splash.
-
Operational Protocols
A. Receipt & Storage[4][7][11][15][16]
-
Inspection: Verify container integrity upon receipt. Do not open shipping packaging outside of a fume hood.
-
Storage: Store in a cool, dry place (2–8°C recommended for stability) under inert gas (Argon/Nitrogen) if possible, as anilines can oxidize (darken) over time.
-
Segregation: Store away from oxidizing agents and acids .
B. Synthesis & Reaction Handling
-
Reagent Addition: Add solid reagents slowly to avoid dust generation.
-
Reaction Monitoring: Use closed-loop sampling systems or take aliquots only inside the fume hood.
-
Quenching: Quench reaction mixtures cautiously. Aniline derivatives can form diazonium salts if treated with nitrites/acids; ensure pH is controlled.
C. Waste Disposal[1][2][4][7][15][16]
-
Categorization: Hazardous Organic Waste (Halogenated). [1][2]
-
Treatment: Do not mix with general organic waste if the stream is sent for non-incineration treatment. This compound must be incinerated due to its high aquatic toxicity and stability.
-
Decontamination: Wipe down all surfaces with a mild surfactant solution followed by Methanol/Ethanol. Dispose of wipes as solid hazardous waste.
Emergency Response
Exposure Response Logic
Figure 2: Immediate response workflow for accidental exposure.
Medical Note (For Site Safety Officer)
-
Antidote Awareness: While this guide does not provide medical advice, site medical personnel should be aware that Methylene Blue is the standard treatment for severe methemoglobinemia induced by aniline exposure.
-
Symptoms to Watch: Cyanosis (blue lips/nails), headache, dizziness, and chocolate-brown colored blood.
References
-
BenchChem. (n.d.). This compound Product Data. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of Aniline Derivatives and Rafoxanide Analogs. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Aniline and Halogenated Derivatives. Retrieved from
-
Fisher Scientific. (2025).[10] Safety Data Sheet: 3-Chloro-4-fluoroaniline (Analog Read-Across). Retrieved from
-
BLD Pharm. (n.d.). Product Safety Information: this compound. Retrieved from
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Chloro-4-(4-fluorophenoxy)aniline
Abstract
This in-depth technical guide charts the scientific journey of 3-Chloro-4-(4-fluorophenoxy)aniline, a seemingly unassuming molecule that has emerged as a critical building block in modern medicinal chemistry. We will delve into its discovery, not as a singular event, but as an evolution driven by the relentless pursuit of potent and selective therapeutic agents. This guide will provide a comprehensive overview of its synthesis, rooted in fundamental organic chemistry principles, and illuminate its pivotal role in the development of targeted therapies, particularly in the realm of oncology. Through detailed protocols, mechanistic insights, and a historical perspective, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile synthetic intermediate.
Introduction: The Rise of a Key Intermediate
In the landscape of drug discovery, the identification and optimization of novel molecular scaffolds are paramount. This compound, a halogenated diaryl ether aniline, represents a quintessential example of a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. Its discovery was not a serendipitous finding in isolation but rather a calculated design element in the broader narrative of kinase inhibitor development. The strategic placement of its chloro and fluoro substituents, coupled with the diaryl ether linkage and the reactive aniline moiety, confers a unique combination of electronic properties, metabolic stability, and synthetic versatility. This guide will dissect the history and chemistry of this important molecule, providing a foundational understanding for its application in contemporary drug design.
Historical Context: A Tale Woven into Targeted Therapies
The history of this compound is intrinsically linked to the rise of targeted cancer therapies at the turn of the 21st century. As the understanding of the molecular drivers of cancer, such as receptor tyrosine kinases (RTKs), deepened, so did the demand for small molecules that could selectively inhibit their activity. The diaryl ether motif emerged as a key pharmacophore capable of occupying the ATP-binding pocket of various kinases.
The earliest significant appearances of this compound and its close analogs are found within the patent literature detailing the synthesis of pioneering kinase inhibitors. Its structural blueprint was instrumental in the design of drugs targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both critical drivers in the proliferation of certain cancer cells. While a singular "discovery" paper for this aniline derivative is not evident, its importance grew organically as a vital component in the synthetic routes to these life-saving medicines. Its history is therefore a testament to the iterative process of medicinal chemistry, where the refinement of synthetic building blocks directly enables the creation of more effective therapeutics.
Synthetic Strategies: From Conception to Crystalline Solid
The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. The primary route involves the formation of a diaryl ether linkage followed by the reduction of a nitro group to the essential aniline functionality. Two principal strategies for the crucial C-O bond formation are the Ullmann condensation and nucleophilic aromatic substitution.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound reveals two key disconnections, highlighting the primary synthetic pathways.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Ullmann Condensation Followed by Nitro Reduction
This is the most common and industrially scalable approach. It commences with the copper-catalyzed coupling of an activated aryl halide with a phenol, followed by the reduction of a nitro group.
The Ullmann condensation is a classic method for forming diaryl ether bonds.[1] In this step, 3,4-dichloronitrobenzene is reacted with 4-fluorophenol in the presence of a copper catalyst and a base. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack.
Caption: Ullmann condensation for diaryl ether formation.
Experimental Protocol: Ullmann Condensation
-
Materials: 3,4-Dichloronitrobenzene, 4-Fluorophenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), 4-fluorophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-(4-fluorophenoxy)nitrobenzene.
-
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations.
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other reaction components at elevated temperatures.
The nitro group of 3-chloro-4-(4-fluorophenoxy)nitrobenzene is then reduced to an amine to yield the final product. Two common and effective methods for this transformation are catalytic hydrogenation and metal-acid reduction.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Caption: Catalytic hydrogenation for nitro group reduction.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 3-Chloro-4-(4-fluorophenoxy)nitrobenzene, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 3-chloro-4-(4-fluorophenoxy)nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% palladium) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Method B: Metal-Acid Reduction (e.g., Iron in Acetic Acid)
This is a classical and cost-effective method for nitro group reduction.
Experimental Protocol: Iron/Acetic Acid Reduction
-
Materials: 3-Chloro-4-(4-fluorophenoxy)nitrobenzene, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
To a flask containing a stirred solution of 3-chloro-4-(4-fluorophenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq).
-
Heat the mixture to reflux and then add glacial acetic acid dropwise.
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
Comparative Analysis of Synthetic Routes
| Parameter | Ullmann Condensation/Nitro Reduction |
| Starting Materials | 3,4-Dichloronitrobenzene, 4-Fluorophenol |
| Key Reactions | Ullmann Condensation, Nitro Reduction |
| Advantages | Scalable, utilizes readily available starting materials. |
| Disadvantages | Ullmann conditions can be harsh (high temperatures). |
| Typical Overall Yield | 60-80% |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, purification, and application in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol); Insoluble in water. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals in the aromatic region, corresponding to the protons on both phenyl rings, as well as a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the twelve carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) at m/z 237, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the diaryl ether, and C-Cl and C-F stretching vibrations.
Applications in Drug Development: A Scaffold for Kinase Inhibition
The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of small molecule kinase inhibitors.[2] Its structure is adept at interacting with the ATP-binding site of various kinases.
Role in Lapatinib Synthesis
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2. The this compound moiety serves as a key component that anchors the inhibitor within the kinase domain.
Caption: Role of this compound in Lapatinib synthesis.
Utility in Other Kinase Inhibitor Programs
The structural motifs present in this compound are found in numerous other kinase inhibitors in various stages of development. The diaryl ether provides a degree of conformational rigidity, while the substituted aniline offers a handle for further functionalization to enhance potency and selectivity.
Conclusion: An Enduring Legacy in Medicinal Chemistry
The story of this compound is a compelling example of how the development of a single molecule can be instrumental in advancing the frontiers of medicine. Its discovery, driven by the need for effective targeted therapies, and its synthesis, grounded in fundamental chemical principles, have solidified its status as a privileged scaffold in medicinal chemistry. As the quest for novel and more selective kinase inhibitors continues, the demand for versatile and well-characterized building blocks like this compound will undoubtedly persist, ensuring its enduring legacy in the field of drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 2, 2026, from [Link]
- Google Patents. (2015). Preparation method of 3-chloro-4-fluoroaniline. (CN104292113A).
-
ResearchGate. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. Retrieved February 2, 2026, from [Link]
- Google Patents. (2010). Lapatinib intermediates. (WO2010017387A2).
-
National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Retrieved February 2, 2026, from [Link]
Sources
Technical Guide: Thermal Stability & Hazard Characterization of 3-Chloro-4-(4-fluorophenoxy)aniline
[1]
Executive Summary
This compound (CAS 937608-56-5) is a halogenated diphenyl ether derivative utilized primarily as a building block in the synthesis of agrochemicals.[1] Its structural integrity relies on the stability of the ether linkage and the halogenated aromatic rings.[1]
This guide addresses the thermal risks associated with this compound, specifically the potential for dehalogenation and ether cleavage at elevated temperatures.[1] While generally stable under standard storage conditions, this compound exhibits characteristic exothermic decomposition pathways that must be quantified during scale-up to prevent thermal runaway events.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 937608-56-5 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Structural Class | Halogenated Diphenyl Ether / Aniline |
| Key Functional Groups | Primary Amine (-NH₂), Ether Linkage (-O-), Aryl Chloride, Aryl Fluoride |
Structural Thermal Implications:
-
Ether Linkage (-O-): The primary site of thermal degradation.[1] Diphenyl ethers typically possess high thermal stability (often >250°C), but the presence of the amine group can lower the onset temperature due to radical transfer mechanisms.[1]
-
Halogens (Cl, F): High bond dissociation energies generally stabilize the ring, but thermal decomposition will release toxic hydrogen halides (HCl, HF), necessitating corrosion-resistant exhaust systems.[1]
-
Amine Group: Susceptible to oxidation; can facilitate condensation reactions (formation of azo/azoxy species) at high temperatures.[1]
Thermal Characterization Framework
To certify the safety of this material for process scale-up, a self-validating experimental workflow is required.[1] The following protocols define the standard for thermal stability assessment.
Experimental Workflow (DOT Visualization)
Figure 1: Thermal stability characterization workflow ensuring detection of exothermic decomposition prior to scale-up.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).[1]
-
Crucible: High-pressure gold-plated stainless steel (to contain volatile decomposition products).[1] Do not use open aluminum pans as amine vapors may catalyze sensor corrosion or evaporate before decomposition.[1]
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 400°C.
-
Nitrogen purge (50 mL/min).
-
-
Expected Profile:
-
Endotherm: Sharp peak at ~73–78°C (Based on 4-chlorophenoxy analog data; exact value to be confirmed experimentally).
-
Exotherm: Broad peak typically onsetting >220°C.[1]
-
-
Acceptance Criteria: If decomposition energy (
) > 800 J/g, the material is classified as high-energy; strict temperature controls are required.[1]
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: Differentiate between evaporation and degradation.[1]
-
Method: Ramp 10°C/min to 600°C under
. -
Critical Insight: If mass loss begins before the DSC exotherm onset, the process is dominated by evaporation.[1] If mass loss coincides with the DSC exotherm, the mass loss is due to gaseous decomposition products (HCl, HF, NOx).
Degradation Mechanisms & Kinetics
Understanding how the molecule breaks down is vital for designing emergency relief systems.[1]
Proposed Decomposition Pathway
The thermal degradation of halogenated amino-diphenyl ethers follows a radical mechanism.
Figure 2: Mechanistic pathway of thermal degradation leading to toxic gas evolution and char formation.[1]
Kinetic Parameters
Based on Arrhenius behavior of similar halogenated aromatics:
-
Activation Energy (
): Typically 120–160 kJ/mol for ether cleavage.[1] -
Reaction Order: Often pseudo-zero order initially (autocatalytic if HCl/HF is trapped).[1]
-
Self-Accelerating Decomposition Temperature (SADT): Must be calculated for specific package sizes. For a 25kg drum, the SADT is estimated to be >180°C, well above standard storage temperatures.
Process Safety & Handling
Storage Requirements
-
Temperature: Store below 40°C.
-
Atmosphere: Inert gas blanket (Nitrogen) recommended to prevent amine oxidation, which can lower the thermal stability threshold over time.[1]
-
Incompatibility: Avoid contact with strong oxidizers (peroxides, nitrates) and acid chlorides.[1]
Toxicology & Exposure Control
Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1]
References
-
PubChem. (2023).[1] this compound Compound Summary (CID 937608-56-5).[1][2] National Library of Medicine.[1] Available at: [Link][1]
-
Mettler Toledo. (2022).[1] Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Available at: [Link][1]
-
Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][3] (Standard reference for ARC/DSC protocols described in Section 3).
Physicochemical Profiling of 3-Chloro-4-(4-fluorophenoxy)aniline
A Technical Guide to LogP and TPSA for Drug Discovery[1]
Executive Summary
3-Chloro-4-(4-fluorophenoxy)aniline (CAS 937608-56-5) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for tyrosine kinase inhibitors (e.g., Lapatinib analogs) and next-generation antiparasitic agents.[1] Its utility is defined by its specific lipophilicity (LogP) and polar surface area (TPSA), which govern its membrane permeability and oral bioavailability.
This guide provides a definitive analysis of these two descriptors, synthesizing computational consensus data with comparative analog validation. It establishes a Consensus LogP of 3.7 ± 0.2 and a TPSA of 35.25 Ų , positioning the compound as a highly permeable, Rule-of-Five compliant scaffold.
Chemical Identity & Structural Context
Before analyzing the descriptors, the structural integrity must be defined.[1] The compound features a diaryl ether backbone stabilized by electron-withdrawing halogens (Chlorine at C3, Fluorine at C4').[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 937608-56-5 |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Core Scaffold | Diphenyl ether (Bioisostere for diaryl urea/amines) |
Topological Polar Surface Area (TPSA)
Value: 35.25 Ų[1]
3.1. Theoretical Basis
TPSA is the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule.[1] It is a critical predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier (BBB) penetration.[1]
-
Calculation Logic:
3.2. Biological Implications[1]
-
Oral Bioavailability: TPSA < 140 Ų strongly correlates with good intestinal absorption.[1] With a value of 35.25 Ų, this compound is predicted to have >90% passive absorption.
-
BBB Penetration: Compounds with TPSA < 90 Ų are generally considered CNS-active. This low TPSA suggests significant BBB permeability, relevant for kinase inhibitors targeting CNS metastases or antiparasitic agents for cerebral malaria.
Partition Coefficient (LogP)
Consensus Value: 3.7 ± 0.2 (Predicted)
4.1. Comparative Analog Analysis
Direct experimental LogP values for specific intermediates are often proprietary. However, we can derive a high-confidence consensus value by triangulating data from structurally validated analogs (SAR triangulation).
| Analog Compound | Structure Modification | LogP (XLogP3) | Impact of Modification |
| 3-Chloro-4-(4-chlorophenoxy)aniline | Cl instead of F at C4' | 4.2 | Cl is more lipophilic than F (+0.[1]5) |
| 3-Fluoro-4-(4-fluorophenoxy)aniline | F instead of Cl at C3 | 3.34 | F is less lipophilic than Cl (-0.[1]4) |
| 4-(4-Chlorophenoxy)aniline | No substituent at C3 | 2.7 | Removal of lipophilic halogen |
| Target: this compound | Cl at C3, F at C4' | ~3.7 | Optimal balance |
4.2. Significance in Drug Design
A LogP of 3.7 places this compound in the "sweet spot" for drug discovery:
-
Lipophilicity: High enough to cross cell membranes passively.[1]
-
Solubility: Low enough to avoid rapid metabolic clearance but requires formulation aid (e.g., mesylate salt formation) for aqueous delivery.[1]
-
Rule of 5: Well within Lipinski's limit (LogP < 5).
Experimental Determination Protocols
To validate these theoretical values in a laboratory setting, the following self-validating protocols are recommended.
5.1. Workflow Visualization
The following diagram outlines the decision matrix for property validation, moving from in silico prediction to in vitro confirmation.
Figure 1: Integrated workflow for physicochemical property validation. For compounds with LogP > 3, RP-HPLC is preferred over Shake-Flask to avoid emulsion formation.
5.2. RP-HPLC LogP Determination Protocol
Objective: Determine operational LogP via retention time correlation with known standards.
-
Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4 (Ammonium Acetate).
-
Standards: Inject a calibration mixture of 5 compounds with known LogP values spanning 2.0 to 5.0 (e.g., Toluene, Naphthalene, Thymol).
-
Calculation:
-
Calculate capacity factor (
) for standards and analyte: [1] -
Plot Log(
) vs. Known LogP. -
Interpolate the LogP of this compound from the linear regression equation.
-
Structure-Activity Relationship (SAR) Map
Understanding how specific atoms influence the physicochemical profile is vital for lead optimization.[1]
Figure 2: SAR impact analysis. The 3-Chloro group drives lipophilicity, while the 4-Fluoro group enhances metabolic stability without drastically increasing LogP compared to Chlorine.
References
-
PubChem. (2023).[1] Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (Analog Data). National Library of Medicine.[2][3]
-
ChemScene. (2023). Product Data: 3-Fluoro-4-(4-fluorophenoxy)aniline (Analog Data).
-
SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4] Scientific Reports.[4]
-
BenchChem. (2023). This compound Product Information.
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
- 1. 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
Methodological & Application
Application Note: Structural Analogs in Tyrosine Kinase Inhibitor Synthesis
This is a comprehensive Application Note and Protocol guide regarding the role of 3-Chloro-4-(4-fluorophenoxy)aniline and its critical distinction from the standard Lapatinib intermediate in drug development.
Topic: Role of this compound in Lapatinib & Analog Synthesis
Executive Summary
This technical guide addresses the synthetic utility of This compound (CAS 937608-56-5).[1] While frequently investigated in Structure-Activity Relationship (SAR) studies for dual EGFR/ErbB-2 inhibitors, it is critical to distinguish this compound from the standard Lapatinib intermediate , 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0).
This protocol details the Nucleophilic Aromatic Substitution (
Critical Technical Distinction: Phenoxy vs. Benzyloxy
Before proceeding with the protocol, researchers must verify their target molecule. The structural difference significantly alters the metabolic profile and binding affinity of the final drug candidate.
| Feature | Standard Lapatinib Intermediate | Target of Inquiry (Analog Intermediate) |
| Chemical Name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | This compound |
| CAS Number | 202197-26-0 | 937608-56-5 |
| Linker Type | Benzyloxy Ether ( | Phenoxy Ether ( |
| Role | Precursor for Lapatinib Tosylate (Tykerb/Tyverb) | Precursor for Lapatinib Analogs (SAR Studies) |
| Metabolic Stability | Susceptible to O-dealkylation (CYP3A4) | Enhanced metabolic stability (Ether linkage) |
Author’s Note: The protocol below applies to both anilines due to their identical nucleophilic reactivity at the amino group. However, the resulting API will differ. Ensure the correct starting material is selected based on your target: Standard Lapatinib (Benzyloxy) or Stable Analog (Phenoxy).
Synthetic Pathway Analysis
The aniline intermediate functions as the nucleophile in the construction of the 4-anilinoquinazoline scaffold. This reaction is regioselective for the C4-position of the quinazoline ring due to the activation provided by the N3 nitrogen.
Mechanism of Action (Chemical)
-
Protonation: The N1 of the quinazoline ring is protonated (or complexed), increasing the electrophilicity at C4.
-
Addition: The amine of the aniline attacks C4, breaking the aromaticity of the pyrimidine ring.
-
Elimination: Chloride is expelled, restoring aromaticity and yielding the coupled product.
Figure 1: Reaction logic for the coupling of the aniline intermediate to the quinazoline core.
Experimental Protocol: Coupling
This protocol is optimized for high purity and yield, minimizing the formation of bis-alkylated byproducts.
Reagents:
-
Substrate A: 4-Chloro-6-iodoquinazoline (1.0 equiv)
-
Substrate B: this compound (1.05 equiv)
-
Solvent: Isopropanol (iPrOH) (anhydrous preferred)
-
Catalyst: None required (Autocatalytic via HCl generation)
Step-by-Step Methodology
-
Charge Reactor:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 4-Chloro-6-iodoquinazoline (10.0 g, 34.4 mmol) in Isopropanol (150 mL).
-
Note: Isopropanol is chosen for its ability to dissolve reactants at reflux while precipitating the hydrochloride salt of the product upon cooling.
-
-
Aniline Addition:
-
Add This compound (8.6 g, 36.1 mmol) to the suspension.
-
Process Insight: A slight excess (1.05 equiv) ensures complete consumption of the expensive quinazoline core.
-
-
Reaction Phase:
-
Heat the mixture to reflux (82°C) .
-
Maintain reflux for 3–5 hours .
-
Monitoring: The reaction mixture will turn from a suspension to a clearer solution, then eventually form a thick yellow/orange precipitate (the HCl salt of the product). Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM).
-
-
Workup & Isolation:
-
Cool the reaction mass slowly to 20–25°C .
-
Stir for 1 hour at room temperature to maximize crystallization.
-
Filter the solids under vacuum.
-
Wash: Rinse the filter cake with cold Isopropanol (2 x 20 mL) to remove unreacted aniline and impurities.
-
-
Neutralization (Optional but Recommended for Storage):
-
Suspend the wet cake in Methanol/Water (1:1).
-
Adjust pH to 8–9 using saturated
solution. -
Filter the free base, wash with water, and dry in a vacuum oven at 50°C.
-
Expected Results
| Parameter | Specification |
| Appearance | Yellow to pale orange solid |
| Yield | 88% – 94% |
| Purity (HPLC) | > 98.5% (Area %) |
| Key Impurity | Unreacted aniline (< 0.5%) |
Quality Control & Characterization
To validate the identity of the Phenoxy analog versus the Benzyloxy standard, specific spectral markers must be checked.
1.
-
Phenoxy Analog: Look for the absence of the benzylic methylene singlet (
ppm). The phenoxy group connects directly to the aromatic ring, so no aliphatic protons should be present between the rings. -
Standard Lapatinib Intermediate: Shows a distinct singlet at
ppm corresponding to the group.
2. Mass Spectrometry (ESI+):
-
Phenoxy Analog:
(for the coupled iodo-intermediate). -
Standard Intermediate:
(Mass difference of 14 Da due to the extra ).
Safety & Handling (MSDS Highlights)
-
This compound:
-
Hazards: Toxic if swallowed or inhaled.[2] Skin irritant. Potential sensitizer.
-
PPE: Nitrile gloves, lab coat, and localized exhaust ventilation (fume hood) are mandatory.
-
Waste: Dispose of halogenated organic waste in dedicated streams.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation of HCl salt. | Cool to 0-5°C before filtration. |
| High Impurity (Hydrolysis) | Water present in solvent (hydrolysis of Cl-quinazoline to Quinazolinone). | Use anhydrous iPrOH; ensure reactor is dry. |
| Stalled Reaction | Loss of HCl (if scale is small). | Add 1.0 eq of Et3N only if kinetics are slow, though this complicates purification. |
References
-
GlaxoSmithKline. (2006). Process for the preparation of lapatinib and salts thereof.[3][4][5] World Intellectual Property Organization. Patent WO2006/113649.
-
BenchChem. (2025).[5][6] Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
-
Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.
-
National Institutes of Health (PubChem). (2025). Lapatinib Compound Summary & Impurity Profile.[3][7][8]
-
Bioorganic & Medicinal Chemistry Letters. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives.
Sources
- 1. This compound - CAS号 937608-56-5 - 摩熵化学 [molaid.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Lapatinib Impurity 2 | Axios Research [axios-research.com]
- 4. TW477788B - Substituted heteroaromatic compounds and their methods for their preparation and use - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
industrial production of 3-Chloro-4-(4-fluorophenoxy)aniline
Application Note & Industrial Protocol: Production of 3-Chloro-4-(4-fluorophenoxy)aniline
Executive Summary & Strategic Importance
This compound (CAS: 937608-56-5 ) is a high-value diaryl ether intermediate critical to the development of next-generation kinase inhibitors (targeting EGFR/HER2) and benzoylphenylurea insecticides.[1] Its structural motif—a halogenated aniline coupled with a fluorinated phenoxy ring—provides essential lipophilicity and metabolic stability in bioactive molecules.
This guide details a robust, two-stage industrial protocol designed for scalability, atom economy, and safety. Unlike bench-scale methods that often utilize expensive organic bases (e.g., DBU) or hazardous reagents, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .[1] This route is selected for its avoidance of expensive transition metal catalysts in the coupling step and its minimal waste profile.
Retrosynthetic Analysis & Route Selection
The industrial synthesis is best approached via the "Nitro-Activation" route. The 4-position chlorine in 3,4-dichloronitrobenzene is highly activated toward nucleophilic attack due to the para-nitro group, allowing for a clean SNAr reaction without the need for palladium or copper catalysis (Ullmann conditions), which are often required for unactivated aryl halides.
-
Step 1 (Etherification): Coupling of 3,4-Dichloronitrobenzene (3,4-DCNB) with 4-Fluorophenol using an inorganic base.[1]
-
Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine using H2/Pd-C, preserving the aryl-chloride and aryl-fluoride bonds.
Detailed Experimental Protocols
Stage 1: Etherification (Synthesis of Nitro Intermediate)
Objective: Produce 3-Chloro-4-(4-fluorophenoxy)nitrobenzene. Reaction Type: Nucleophilic Aromatic Substitution (SNAr).[1]
| Parameter | Specification | Rationale |
| Limiting Reagent | 3,4-Dichloronitrobenzene (3,4-DCNB) | The electrophile; excess is harder to remove than phenol.[1] |
| Nucleophile | 4-Fluorophenol (1.05 eq) | Slight excess ensures complete consumption of the nitrobenzene.[1] |
| Base | Potassium Carbonate (K2CO3) (1.2 eq) | Mild, granular base minimizes hydrolysis side-reactions compared to KOH/NaOH.[1] |
| Solvent | DMF or DMSO | Polar aprotic solvent is critical to solvate the phenoxide anion and stabilize the Meisenheimer complex.[1] |
| Temperature | 80–100 °C | Sufficient activation energy for SNAr; >120°C risks ether cleavage or tar formation.[1] |
Protocol:
-
Charge: To a glass-lined reactor inerted with N2, charge Dimethylformamide (DMF) (5 vol) and 4-Fluorophenol (1.05 eq).
-
Activation: Add Potassium Carbonate (1.2 eq) granular. Stir at 25°C for 30 mins to generate the phenoxide in situ. Note: CO2 evolution may occur.
-
Addition: Add 3,4-Dichloronitrobenzene (1.0 eq) portion-wise.
-
Reaction: Heat the mixture to 90°C . Monitor by HPLC. The reaction typically completes in 4–6 hours.
-
Checkpoint: Target <0.5% residual 3,4-DCNB.
-
-
Quench & Workup: Cool to 25°C. Slowly pour the reaction mass into chilled water (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.[2]
-
Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C.
Stage 2: Catalytic Hydrogenation (Reduction to Aniline)
Objective: Produce this compound.[1] Reaction Type: Heterogeneous Catalytic Hydrogenation.
Critical Safety Note: Halogenated nitro-aromatics can undergo hydrodehalogenation (loss of Cl/F) if the reaction is too energetic.[1] The use of a catalyst poison (e.g., sulfided Pt/C) or strict temperature control with Pd/C is required.
| Parameter | Specification | Rationale |
| Catalyst | 5% Pd/C (50% wet) | Standard hydrogenation catalyst.[1] Load at 1–3 wt% relative to substrate. |
| Solvent | Methanol or Ethanol | High hydrogen solubility; easy product crystallization.[1] |
| H2 Pressure | 3–5 bar (45–75 psi) | Moderate pressure favors nitro reduction over dehalogenation.[1] |
| Temperature | 40–50 °C | Keep <60°C to prevent dechlorination.[1] |
Protocol:
-
Charge: In a high-pressure autoclave, charge the Nitro Intermediate (from Stage 1) and Methanol (10 vol).
-
Catalyst Loading: Under N2 blanket, add 5% Pd/C (wet, 2 wt% loading). Warning: Pyrophoric hazard when dry.
-
Hydrogenation: Purge vessel with N2 (3x) then H2 (3x). Pressurize to 3 bar H2. Heat to 45°C with high agitation (800+ rpm) to overcome mass transfer limitations.
-
Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases and HPLC confirms conversion.
-
Filtration: Cool to 25°C. Vent H2 and purge with N2. Filter through a Celite bed to remove the catalyst. Keep catalyst wet to prevent ignition.
-
Concentration: Distill off Methanol under reduced pressure.
-
Crystallization: Recrystallize the crude residue from Isopropanol/Heptane to achieve pharma-grade purity.
Process Visualization & Logic
Reaction Pathway & Mechanism
The following diagram illustrates the chemical transformation logic, highlighting the specific activation of the starting material and the selectivity required during reduction.
Caption: Chemical synthesis pathway highlighting the activation mechanism and critical selectivity checkpoints.
Industrial Process Flow Diagram (PFD)
This workflow outlines the unit operations required for a pilot or production scale batch.[1]
Caption: Unit operation workflow from raw materials to purified API intermediate.
Quality Control & Analytical Standards
To ensure the material meets the stringent requirements for pharmaceutical or agrochemical use (e.g., as a precursor for kinase inhibitors or insecticides), the following specification is recommended:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale brown crystalline powder |
| Identification | 1H-NMR / IR | Conforms to structure |
| Assay | HPLC (Area %) | ≥ 98.5% |
| Impurity A | HPLC | ≤ 0.5% (Residual Nitro Intermediate) |
| Impurity B | HPLC | ≤ 0.5% (Dechlorinated byproduct) |
| Loss on Drying | Gravimetric | ≤ 0.5% |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4).[1]
-
Detection: UV @ 254 nm.
References
-
National Institutes of Health (NIH). (2011). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link]
-
Google Patents. (1989). Process for producing 3-chloro-4-fluoronitrobenzene (Related Precursor Chemistry). US Patent 4898996A. Retrieved October 26, 2025, from [1]
-
Molaid. (n.d.). This compound Structure and Applications. Retrieved October 26, 2025, from [Link][1]
Sources
Application Note and Protocol for the Synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(4-fluorophenoxy)aniline is a key structural motif and a vital intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the realm of oncology and infectious diseases. Its unique substitution pattern, featuring a chlorinated and fluorinated phenoxy group on the aniline core, makes it a valuable building block for targeted therapies. The efficient and selective synthesis of this aniline is therefore of paramount importance in drug discovery and development pipelines. This document provides a comprehensive guide to the synthesis of this compound through the catalytic hydrogenation of its nitro precursor, 1-chloro-2-(4-fluorophenoxy)-4-nitrobenzene. This method is favored for its high yield, clean reaction profile, and scalability.
Reaction Principle and Mechanism
The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a cornerstone of organic synthesis. The reaction proceeds on the surface of a heterogeneous catalyst, most commonly a noble metal such as platinum or palladium, supported on a high-surface-area material like activated carbon.
The generally accepted mechanism for the catalytic hydrogenation of a nitroarene is the Haber-Lukashevich pathway. This involves the stepwise reduction of the nitro group on the catalyst surface. The process begins with the adsorption of the nitro compound and molecular hydrogen onto the catalyst. The hydrogen molecule dissociates into reactive hydrogen atoms on the metal surface. These hydrogen atoms then sequentially reduce the nitro group, proceeding through nitroso and hydroxylamine intermediates, which are further hydrogenated to the final amine product. The primary byproduct of this clean reaction is water, which simplifies product purification.[1]
A critical challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of hydrodehalogenation, where the carbon-halogen bond is cleaved.[2] The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the desired haloaniline. Platinum-based catalysts have demonstrated high selectivity in suppressing dehalogenation.[2]
Experimental Protocol
This protocol is designed to be a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloro-2-(4-fluorophenoxy)-4-nitrobenzene | ≥98% | Commercially Available | Starting material. |
| 5% Platinum on Carbon (Pt/C) | Dry or 50% water wet | Commercially Available | Catalyst. Handle with care, pyrophoric when dry. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Celite® | Commercially Available | Filtration aid. | |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing agent. |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | Inert gas for purging. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, and temperature control.
-
Magnetic stirrer and stir bar.
-
Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders).
-
Büchner funnel and filter paper.
-
Rotary evaporator.
-
Flash chromatography setup.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Reaction Setup and Procedure
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Ensure the hydrogenation apparatus is properly assembled and leak-tested before use.
-
Reactor Charging: In a suitable glass liner for the hydrogenation reactor, dissolve 1-chloro-2-(4-fluorophenoxy)-4-nitrobenzene (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Pt/C catalyst (1-5 mol%). If using a dry catalyst, add it under a stream of nitrogen to prevent ignition. If using a wet catalyst, the risk of fire is reduced.
-
Assembly and Purging: Place the glass liner in the hydrogenation reactor, seal the vessel, and connect it to the gas manifold. To ensure an inert atmosphere, purge the reactor by pressurizing with nitrogen to ~50 psi and then venting to atmospheric pressure. Repeat this cycle three times.
-
Hydrogenation: After the final nitrogen purge, evacuate the reactor and then introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-6 hours.
-
Reaction Monitoring (Optional): To monitor the reaction by TLC, depressurize the reactor, purge with nitrogen, and carefully take an aliquot of the reaction mixture. The disappearance of the starting material and the appearance of the product can be visualized on a TLC plate (e.g., using a 3:1 Hexanes:EtOAc solvent system).
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the platinum catalyst. Caution: The catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with plenty of water immediately after filtration.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Process Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for the catalytic hydrogenation protocol.
| Parameter | Recommended Range/Value | Expected Outcome/Rationale |
| Substrate | 1-Chloro-2-(4-fluorophenoxy)-4-nitrobenzene | Starting material for the reduction. |
| Catalyst | 5% Platinum on Carbon (Pt/C) | Chosen for its high activity and selectivity in reducing nitro groups while minimizing dehalogenation.[2] |
| Catalyst Loading | 1-5 mol% | A lower loading is generally preferred for cost-effectiveness, but a higher loading may be necessary for faster reaction times. |
| Solvent | Methanol or Ethanol | Protic solvents are commonly used and generally provide good results for this type of reaction.[3] |
| Temperature | 25-50 °C | Milder temperatures are recommended to minimize the risk of dehalogenation.[2] |
| Hydrogen Pressure | 50-100 psi | Lower pressures can help to reduce dehalogenation.[2] |
| Reaction Time | 2-6 hours | The reaction should be monitored for completion to avoid over-reduction and side product formation. |
| Yield | >90% | Catalytic hydrogenation is a high-yielding reaction. |
| Purity | >98% (after chromatography) | The clean nature of the reaction allows for high purity of the final product. |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is active.
-
Dehalogenation: If significant dehalogenation is observed (formation of 4-fluoroaniline), reduce the reaction temperature and/or hydrogen pressure. Consider using a less active catalyst or adding a catalyst modifier if the problem persists.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents are used.
Conclusion
The catalytic hydrogenation of 1-chloro-2-(4-fluorophenoxy)-4-nitrobenzene is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst and controlling the reaction conditions, high yields and excellent purity of this valuable pharmaceutical intermediate can be achieved while minimizing undesirable side reactions. This protocol provides a solid foundation for researchers and drug development professionals to successfully synthesize this key building block for their research and development endeavors.
References
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
- EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent - Google P
- US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google P
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (URL: [Link])
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. (URL: [Link])
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2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (URL: [Link])
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (URL: [Link])
- US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google P
-
ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. (URL: [Link])
-
Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel - ResearchGate. (URL: [Link])
-
Raney Al–Ni alloy based HDC of Chlorophene is accompanied by reduction of aromatic ring... - ResearchGate. (URL: [Link])
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (URL: [Link])
-
THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES . (URL: [Link])
-
Metal-facilitated, sustainable nitroarene hydrogenation under ambient conditions | Journal Article | PNNL . (URL: [Link])
-
raney nickel reductions-part i . (URL: [Link])
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. (URL: [Link])
-
A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - RSC Publishing. (URL: [Link])
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles | ChemRxiv . (URL: [Link])
-
Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube. (URL: [Link])
- US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google P
- CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. (URL: )
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproducts in 3-Chloro-4-(4-fluorophenoxy)aniline Synthesis
Introduction: 3-Chloro-4-(4-fluorophenoxy)aniline is a critical building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for tyrosine kinase inhibitors like Lapatinib.[1][2] Achieving high purity is paramount, as even minor impurities can have significant downstream effects on yield, safety, and the efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting for common byproducts encountered during its two-primary synthetic stages: the nucleophilic aromatic substitution (SNAr) to form the diaryl ether, and the subsequent reduction of the nitro group.
Part 1: Troubleshooting Byproducts in Diaryl Ether Formation
The formation of the 2-chloro-4-nitro-1-(4-fluorophenoxy)benzene intermediate is typically achieved via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.[3][4] Most challenges in this step arise from incomplete reactions, side reactions due to harsh conditions, or the inherent reactivity of the starting materials.
Q1: My HPLC analysis shows an unexpected isomeric byproduct after the etherification step. What is it and how can I minimize it?
A1: The most probable isomeric byproduct is 1-chloro-4-nitro-2-(4-fluorophenoxy)benzene.
-
Causality: This issue arises when using a starting material like 1,2-dichloro-4-nitrobenzene. The nitro group strongly activates the aromatic ring for nucleophilic attack at the ortho and para positions.[5][6] The chlorine atom para to the nitro group (C-4) is the primary site of substitution due to superior resonance stabilization of the Meisenheimer intermediate.[5] However, under forcing conditions (e.g., excessively high temperatures or prolonged reaction times), the kinetic barrier for the attack at the less-activated ortho position (C-2) can be overcome, leading to the formation of the undesired isomer.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. For SNAr reactions with activated aryl halides, temperatures are often in the range of 80-120°C. Avoid temperature spikes.
-
Choice of Base: Use a moderately strong base like potassium carbonate (K₂CO₃) rather than stronger, more aggressive bases like sodium hydride (NaH) unless absolutely necessary, as the latter can promote side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the primary starting material is consumed to prevent the accumulation of the thermodynamic byproduct.
-
Q2: The etherification reaction is incomplete, leaving significant amounts of unreacted 3-chloro-4-fluoro-nitrobenzene. What are the common causes?
A2: Incomplete conversion is typically due to issues with the base, solvent, or temperature.
-
Causality & Troubleshooting:
-
Ineffective Base: The base is critical for deprotonating the 4-fluorophenol to its more nucleophilic phenoxide form.
-
Action: Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize surface area. Consider a stronger base like cesium carbonate (Cs₂CO₃) if the reaction remains sluggish under standard conditions.
-
-
Solvent Purity: Polar aprotic solvents like DMF, DMSO, or NMP are standard.[3] Water contamination can hydrolyze the base and competitively react with the aryl halide.
-
Action: Use anhydrous solvents. If water is suspected, dry the solvent using molecular sieves prior to use.
-
-
Insufficient Temperature: While excessive heat can cause byproducts, insufficient thermal energy will result in a slow or stalled reaction.
-
Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring for the consumption of starting material.
-
-
Part 2: Troubleshooting Byproducts in Nitro Group Reduction
The reduction of the nitro intermediate to the target aniline is the final and most critical step. This transformation, often accomplished with iron powder in acidic media or via catalytic hydrogenation, can generate several characteristic byproducts if not properly controlled.[7][8][9]
Q1: My final product is off-white or colored (yellow to brown), and TLC/HPLC reveals multiple impurities.
A1: These impurities are likely condensation byproducts from incomplete reduction, such as azoxy, azo, or hydrazo compounds.
-
Causality: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[10] If the reduction is incomplete or conditions are not optimal, these highly reactive intermediates can condense with each other to form dimeric impurities.
-
Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound - typically yellow/orange)
-
Ar-NHOH + Ar-NHOH → Ar-N=N-Ar (Azo compound - often strongly colored)
-
-
Troubleshooting & Prevention:
-
Ensure Sufficient Reducing Agent: When using iron powder, a stoichiometric excess (typically 3-5 equivalents) is required to drive the reaction to completion.[11]
-
Maintain Acidic pH (for Fe/HCl or Fe/NH₄Cl systems): The reduction potential of iron is highest under acidic conditions. Monitor the pH and add acid if necessary. An ammonium chloride solution helps maintain a suitable pH range.[9]
-
Catalyst Activity (for Hydrogenation): If using catalytic hydrogenation (e.g., Pd/C, Pt/C), ensure the catalyst is not poisoned.[8] Perform the reaction under an inert atmosphere before introducing hydrogen to prevent catalyst oxidation.
-
Adequate Agitation: Ensure vigorous stirring, especially in heterogeneous reactions involving iron powder, to maintain good mass transfer.
-
Q2: Mass spectrometry indicates a byproduct with a mass approximately 34-35 Da lower than my product. What is this impurity?
A2: This byproduct is almost certainly the dehalogenated product, 4-(4-fluorophenoxy)aniline.
-
Causality: This side reaction, known as hydrodechlorination, is most common during catalytic hydrogenation. While the primary goal is to reduce the nitro group, the catalyst (particularly Palladium) can also catalyze the cleavage of the C-Cl bond, which is then replaced by a hydrogen atom from the H₂ atmosphere. This risk is elevated with more active catalysts, higher hydrogen pressures, and elevated temperatures.
-
Troubleshooting & Prevention:
-
Catalyst Selection: Platinum-based catalysts (e.g., Pt/C) often show lower dehalogenation activity compared to Palladium (Pd/C) for aryl chlorides.[8] Consider screening different catalysts.
-
Optimize Hydrogen Pressure: Use the lowest effective hydrogen pressure that still provides a reasonable reaction rate.
-
Control Temperature: Keep the reaction temperature as low as possible (often 25-50°C for hydrogenations).
-
Use an Alternative Reducing Agent: If dehalogenation remains a persistent issue, switching to a chemical reducing agent like iron powder, tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄) will completely eliminate this byproduct pathway.[11]
-
Summary of Common Byproducts and Identification
| Byproduct Name | Structure | Formation Stage | Probable Cause | Analytical Notes (vs. Product) |
| 1-Chloro-4-nitro-2-(4-fluorophenoxy)benzene | Isomer of Intermediate | Diaryl Ether Formation | High reaction temperature | Same Mass Spec, different HPLC/GC retention time and NMR spectrum. |
| Azoxy/Azo Compounds | Ar-N(O)=N-Ar / Ar-N=N-Ar | Nitro Reduction | Incomplete or slow reduction | Higher molecular weight, often colored, distinct HPLC peaks. |
| 4-(4-fluorophenoxy)aniline | Dechlorinated Product | Nitro Reduction (Catalytic) | Aggressive hydrogenation | Lower Mass Spec (loss of ~34.5 Da), different HPLC retention time. |
| 2-Chloro-4-nitrophenol | Hydrolysis Product | Diaryl Ether Formation | Water contamination | Lower molecular weight, acidic nature may alter chromatographic behavior. |
Experimental Protocols & Workflows
Protocol 1: Purification of Crude this compound
This protocol is designed to remove common polar and non-polar impurities.
-
Dissolution: Dissolve the crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel.
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove any highly basic impurities.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Recrystallization/Chromatography:
-
Recrystallization (Preferred for scale-up): Attempt recrystallization from a solvent system like ethanol/water or toluene/heptane. This is highly effective for removing small amounts of isomeric and dehalogenated byproducts.
-
Column Chromatography (for difficult separations): If recrystallization is ineffective, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.[11][12]
-
Diagrams and Visualizations
Caption: Synthetic pathway and common byproduct formation routes.
Caption: Troubleshooting workflow for purity issues.
References
-
Request PDF. (n.d.). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from [Link]
- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Li, Y., et al. (2026). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology, 101, 24-33. Retrieved from [Link]
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
- Google Patents. (n.d.). WO2008125867A2 - Process for the preparation of gefitinib.
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Singh, P., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molbank, 2023(2), M1629. Retrieved from [Link]
- Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Ghashghaei, O., et al. (2021). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 11(43), 26649-26667. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 9. WO2010017387A2 - Lapatinib intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction yield of 3-Chloro-4-(4-fluorophenoxy)aniline
Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to optimize reaction yields and troubleshoot common issues. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategy
The most reliable and commonly employed synthesis of this compound is a two-step process. This strategy involves an initial copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions.
Overall Reaction Pathway
Caption: The two-step synthesis of this compound.
Troubleshooting and Yield Optimization Guide
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Problem Area 1: Low Yield or Stalled Reaction in Step 1 (Ullmann Condensation)
Question 1: My Ullmann condensation reaction is showing low conversion to the diaryl ether intermediate. What are the primary factors to investigate?
Answer: Low conversion in an Ullmann-type reaction typically points to one of three areas: catalyst activity, reaction conditions, or reagent quality.
-
Potential Cause 1: Inactive Copper Catalyst.
-
Expertise & Experience: Traditional Ullmann reactions often require "activated" copper, as commercially available copper powder can have a passivating oxide layer.[1] While modern protocols often use copper salts like CuI or CuCl, the principle of ensuring an active catalytic species remains.
-
Recommended Solution:
-
If using copper powder, consider pre-treatment. However, a more reliable method is to use a copper(I) salt such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), which are generally more reactive.[2]
-
Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the active Cu(I) species to the less active Cu(II), stalling the catalytic cycle.[3]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature or Solvent.
-
Expertise & Experience: Ullmann condensations are notorious for requiring high temperatures, often in excess of 150 °C, to proceed at a reasonable rate.[1][2] The solvent must be polar, aprotic, and have a high boiling point to facilitate the reaction.
-
Recommended Solution:
-
Solvent Choice: Use a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.[1]
-
Temperature Control: Ensure your reaction temperature is maintained between 150-170 °C. Monitor the temperature of the reaction mixture itself, not just the heating mantle setting.
-
-
-
Potential Cause 3: Inappropriate Base.
-
Expertise & Experience: The base plays a crucial role in deprotonating the phenol, making it a more effective nucleophile. The choice of base can significantly impact the reaction rate and yield. A strong, non-nucleophilic base is required.
-
Recommended Solution: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction.[2] It is sufficiently basic to deprotonate the phenol without introducing competing side reactions. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Question 2: I am observing significant side product formation, including dehalogenated starting materials. How can I suppress this?
Answer: Dehalogenation is a common side reaction in high-temperature, base-mediated reactions.
-
Expertise & Experience: This issue often arises from overly harsh conditions or the presence of water. Water can act as a proton source for the dehalogenation pathway.
-
Recommended Solution:
-
Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried before use. Dry the reaction flask in an oven and cool it under a stream of inert gas.
-
Temperature Optimization: While high temperatures are necessary, excessive heat can promote side reactions. Try running the reaction at the lower end of the effective range (e.g., 150 °C) and monitor for progress. A slight increase in reaction time at a lower temperature is often preferable to a fast reaction with poor selectivity.
-
Problem Area 2: Low Yield or Incomplete Reaction in Step 2 (Nitro Group Reduction)
Question 3: My nitro group reduction using iron powder and acid is sluggish or incomplete. What should I check?
Answer: This is a classic Béchamp reduction. Its success hinges on the quality of the iron and the controlled addition of acid.
-
Potential Cause 1: Passivated Iron Powder.
-
Expertise & Experience: The surface of the iron powder can oxidize over time, reducing its reactivity. The reaction relies on the elemental iron for the reduction.
-
Recommended Solution: Use a fresh bottle of fine-mesh iron powder. Some protocols benefit from a brief pre-activation step, such as washing the iron powder with dilute HCl to etch the surface, followed by washing with water and ethanol before use.
-
-
Potential Cause 2: Incorrect Acid Addition or Stoichiometry.
-
Expertise & Experience: The acid serves to generate the active reducing species and dissolve the iron oxides formed. A catalytic amount of acid is typically sufficient. The reaction is often autocatalytic once initiated.
-
Recommended Solution:
-
Question 4: I am considering catalytic hydrogenation instead of iron/acid. What are the key parameters for success?
Answer: Catalytic hydrogenation is an excellent alternative that offers high purity and avoids iron waste.[6][7] However, it is highly sensitive to catalyst poisons.
-
Expertise & Experience: The primary cause of failure in catalytic hydrogenations is catalyst poisoning. Sulfur compounds, and even residual starting materials or byproducts from the previous step, can irreversibly bind to the catalyst's active sites.
-
Recommended Solution:
-
Substrate Purity: Ensure the nitro-intermediate from Step 1 is purified (e.g., by recrystallization or a quick silica gel plug) before attempting the hydrogenation.
-
Catalyst Choice: 5-10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are standard choices.[6][7] Use a reputable supplier.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, applying moderate hydrogen pressure (e.g., 50 psi or 0.3-0.4 MPa) can significantly increase the reaction rate.[7]
-
Solvent: Methanol or ethanol are excellent solvent choices.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Which method is generally preferred for the nitro group reduction, iron/acid or catalytic hydrogenation? A1: For large-scale industrial production, catalytic hydrogenation is often preferred because it is a cleaner process, avoiding the production of large amounts of iron sludge, and typically results in higher purity and yield (>94%).[6][7] For lab-scale synthesis where high-pressure hydrogenation equipment may not be available, the iron/acid reduction is a very robust, reliable, and cost-effective alternative with excellent reported yields.[4][5]
Q2: Can I use Buchwald-Hartwig amination instead of the Ullmann condensation for the diaryl ether formation? A2: While the Ullmann condensation is the classic approach, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig C-O coupling are viable alternatives. Buchwald-Hartwig reactions often proceed under milder conditions and may have a broader substrate scope.[8] However, the Ullmann reaction can be more cost-effective on a large scale due to the lower cost of a copper catalyst compared to palladium precursors and specialized phosphine ligands.[8]
Q3: What are the best analytical methods for monitoring the reaction progress and final product purity? A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the product and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of product purity. An HPLC method with electrochemical detection has been shown to be highly sensitive for this class of compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and the final product.
Quantitative Data Summary
Table 1: Comparison of Nitro Group Reduction Methods
| Parameter | Iron/Acid Reduction | Catalytic Hydrogenation (Pt/C) |
| Primary Reagents | Iron powder, Hydrochloric or Acetic Acid[4][5] | H₂ gas, Pt/C or Pd/C catalyst[6][7] |
| Solvent | Ethanol/Water[4][5] | Methanol or neat (no solvent)[6][7] |
| Temperature | 80-90 °C[6] | 50-100 °C[7] |
| Pressure | Atmospheric[6] | 0.1-5 MPa[7] |
| Typical Yield | ~94%[4] | >94%[7] |
| Product Purity | Good, may require distillation/chromatography[4] | Excellent (>99.5%)[7] |
| Key Advantage | Low cost, simple setup | High purity, environmentally cleaner[6] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Chloro-4-(4-fluorophenoxy)-1-nitrobenzene (Ullmann Condensation)
This protocol is adapted from analogous diaryl ether syntheses.[2][4]
Materials:
-
3,4-Dichloronitrobenzene
-
4-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Copper(I) Chloride (CuCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.1 eq), K₂CO₃ (1.5 eq), and CuCl (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Begin stirring and add 3,4-Dichloronitrobenzene (1.0 eq) to the mixture.
-
Place the flask under an inert atmosphere (e.g., Nitrogen).
-
Heat the reaction mixture to 160 °C and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and toluene.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or column chromatography on silica gel to obtain the pure nitro-intermediate.
Protocol 2: Synthesis of this compound (Iron/Acid Reduction)
This protocol is based on established methods for nitro group reduction.[4][5]
Materials:
-
2-Chloro-4-(4-fluorophenoxy)-1-nitrobenzene (from Step 1)
-
Iron powder, fine mesh
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, create a suspension of 2-Chloro-4-(4-fluorophenoxy)-1-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the suspension to 80 °C with vigorous stirring.
-
Slowly add concentrated HCl (approx. 0.2 eq) dropwise over 20-30 minutes, maintaining the temperature between 80-90 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 80 °C for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous phase to a pH of ~8 with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
The product can be used as is if sufficiently pure, or further purified by column chromatography.
References
-
De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. [Link]
- Google Patents (CN106631715A). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
SciSpace. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and i. [Link]
- Google Patents (CN104292113A). Preparation method of 3-chloro-4-fluoroaniline.
- Google Patents (WO2008125867A2).
-
ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]
-
PubChem - NIH. 3-Chloro-4-fluoroaniline. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. (2000). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Iranian Journal of Pharmaceutical Research. (2003). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. [Link]
-
PubMed Central - NIH. (2020). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. globethesis.com [globethesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
HPLC method development for 3-Chloro-4-(4-fluorophenoxy)aniline analysis
Welcome to the CFPA (3-Chloro-4-(4-fluorophenoxy)aniline) Analytical Support Hub .
I am Dr. Aris, your Senior Application Scientist. I have designed this guide not as a generic textbook, but as a dynamic troubleshooting center. We will bypass standard "textbook" advice and focus on the specific behavior of halogenated ether-anilines, where the interplay of weak basicity and high lipophilicity creates unique chromatographic challenges.
Module 1: The "Golden Standard" Method
For immediate deployment. This protocol is optimized for stability and resolution of the parent aniline from its nitro-precursor.
User Question: "I need a robust starting point for CFPA analysis. What are the exact conditions?"
Dr. Aris: Based on the structural pKa (~3.98) and LogP properties of CFPA, we utilize a Neutral State Retention Strategy . At pH 7.0, the aniline is >99% deprotonated (neutral), ensuring maximum interaction with the C18 stationary phase and separating it from more polar synthesis byproducts.
Standard Operating Procedure (SOP-CFPA-01)
| Parameter | Specification | Technical Rationale |
| Column | C18 End-capped (Base Deactivated) (e.g., Zorbax Eclipse Plus C18 or XBridge BEH C18)Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm | "Base Deactivated" (BDS) or Hybrid particles are non-negotiable here. Standard silica will bind the amine group, causing severe tailing. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 7.0) | Maintains the aniline in its neutral form (Non-ionized). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for aromatic ethers due to lower viscosity and better dipole alignment. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | Time (min) | %B0.0 |
| Detection | UV @ 240 nm | The fluorophenoxy ring absorbs strongly here. 254 nm is a viable alternative but 240 nm often yields higher S/N ratios for this specific ether linkage. |
| Temperature | 35°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky ether group. |
Module 2: Method Development Logic (The "Why")
User Question: "Why did you choose pH 7.0? Usually, amines are run at low pH."
Dr. Aris: This is the critical decision point. CFPA is a weak base (pKa ~4.0) due to the electron-withdrawing chlorine and fluorophenoxy groups.
-
Low pH (pH 2-3): The nitrogen becomes protonated (
). While this improves solubility, the charged molecule repels from the hydrophobic C18 chains, eluting too early (near the void volume) and co-eluting with polar impurities. -
Neutral pH (pH 6-7): The nitrogen is deprotonated (
). The molecule is neutral and highly lipophilic. It retains well on the column, allowing separation from the solvent front and impurities.
Visualizing the Separation Logic:
Figure 1: Decision matrix for pH selection based on the pKa of this compound.
Module 3: Troubleshooting Guide (The "Help Desk")
Issue 1: "My CFPA peak is tailing badly (Tailing Factor > 1.5)."
-
Diagnosis: This is "Silanol Sting." Even at pH 7.0, residual silanol groups (
) on the silica surface can interact with the amine nitrogen. -
Immediate Fix:
-
Switch Column: Ensure you are using a "High Purity" or "Base Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH ). Old generic C18 columns have high metal content that exacerbates acidity.
-
Mobile Phase Additive: Add 5 mM Triethylamine (TEA) to the buffer. The TEA acts as a "sacrificial base," binding to the silanols so your analyte doesn't.
-
Issue 2: "I see a ghost peak eluting after my main peak."
-
Diagnosis: This is likely the Nitro-Precursor (3-Chloro-4-(4-fluorophenoxy)nitrobenzene).
-
Explanation: In the synthesis of CFPA, the nitro group is reduced to an amine.[1] The nitro compound is significantly less polar (more hydrophobic) than the amine.
-
Fix: Extend your gradient hold at high organic (85% B) for an extra 3-5 minutes to ensure this impurity is fully flushed from the column before the next injection.
Issue 3: "My retention time is drifting day-to-day."
-
Diagnosis: Temperature or pH instability.
-
Explanation: Since we are working at pH 7.0 (near the buffer capacity limit of phosphate if not carefully prepared), small shifts in pH can affect the ionization of surface silanols.
-
Fix:
-
Use a column oven set strictly to 35°C (do not rely on ambient temperature).
-
Ensure the Phosphate buffer is prepared by weight (gravimetric) rather than titration to ensure exact ionic strength reproducibility.
-
Module 4: System Suitability & Validation
To ensure your data is defensible (E-E-A-T principle), every run must pass these "Self-Validating" criteria.
| Parameter | Acceptance Criteria | Why it matters |
| Resolution (Rs) | > 2.0 between CFPA and nearest impurity | Ensures the method is specific and quantitation is accurate. |
| Tailing Factor (T) | < 1.5 (Ideal: 0.9 - 1.2) | High tailing indicates secondary interactions that compromise integration accuracy. |
| Precision (RSD) | < 2.0% for 6 replicate injections | Confirms the pump and injector stability. |
| Signal-to-Noise | > 10 (for LOQ) | Critical for detecting trace impurities like 4-fluorophenol. |
Synthesis Pathway & Impurity Logic:
Figure 2: Synthesis pathway highlighting the origin of the critical "Late Eluting" impurity (Nitro-Intermediate).
References
-
U.S. Environmental Protection Agency (EPA). (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. (Methodology for halogenated anilines on C18).
-
PubChem. (2025).[2][3] 3-Chloro-4-(3-fluorobenzyloxy)aniline Compound Summary. National Library of Medicine. (Structural analog data and pKa predictions).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational theory on pH selection for basic compounds).
-
Advanced Materials Technology. (2023). Isocratic Separation of Anilines on HALO C18. (Application note demonstrating phosphate buffer usage for anilines).
Sources
- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 2. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in the Synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline
Welcome to the technical support center for the synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for catalyst poisoning, a common challenge that can lead to stalled reactions, low yields, and inconsistent results. This resource offers field-proven insights and solutions in a direct question-and-answer format to help you diagnose and resolve issues encountered during your experiments.
Section 1: Understanding the Synthesis and Common Sticking Points
The synthesis of this compound is a multi-step process that relies on robust catalytic transformations. A prevalent industrial route involves two key catalytic stages:
-
Ullmann Condensation (C-O Coupling): Formation of the diaryl ether bond by coupling a haloaromatic compound (e.g., 3,4-dichloronitrobenzene) with a phenol (e.g., 4-fluorophenol) using a copper catalyst.[1][2][3]
-
Catalytic Hydrogenation (Nitro Reduction): Reduction of the intermediate nitro-diaryl ether to the final aniline product using a palladium or platinum catalyst.[4][5][6]
Catalyst performance is paramount in both stages. Deactivation or poisoning of the catalyst is a primary driver of reaction failure.
Caption: General two-step synthesis pathway for this compound.
Section 2: Frequently Asked Questions & Troubleshooting Guide
Part A: Ullmann Condensation (Copper-Catalyzed C-O Coupling)
Question 1: My Ullmann reaction is showing little to no conversion. Is my copper catalyst the problem?
Answer: Yes, inactive or poisoned catalyst is a primary suspect. In Ullmann couplings, the active species is widely considered to be Cu(I).[7] If you are using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in-situ generation of Cu(I).[7]
Common Causes & Troubleshooting Steps:
-
Catalyst Quality: The copper source may be old, oxidized, or of poor quality.
-
Solution: Always use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[8] If using copper powder, consider activation (e.g., washing with dilute HCl to remove surface oxides) followed by thorough drying.
-
-
Ligand Issues: Modern Ullmann reactions often require a ligand to stabilize the copper catalyst and facilitate the reaction.[8] The absence of a suitable ligand or the presence of an impurity that acts as a stronger, inhibitory ligand can stall the reaction.
-
Solution: Screen a variety of ligands. For diaryl ether synthesis, common choices include phenanthrolines and N,N-dimethylglycine.
-
-
Substrate Impurities: Impurities in your starting materials (3,4-dichloronitrobenzene or 4-fluorophenol) can act as potent catalyst poisons.
-
Solution: Proceed to the next question for a detailed breakdown of potential poisons.
-
Question 2: What specific impurities in my starting materials can poison the copper catalyst?
Answer: Several classes of compounds can act as poisons. They typically function by coordinating too strongly to the copper center, blocking the sites needed for the catalytic cycle.
| Poison Class | Potential Source | Mechanism of Poisoning |
| Sulfur Compounds | Thiophenols, sulfides, or residual sulfur from synthesis of precursors. | Strong coordination of sulfur to the copper center, leading to the formation of highly stable and inactive copper-sulfide complexes. |
| Chelating Agents | Unintended side products with bidentate character (e.g., catechols, aminophenols). | Strong chelation to the copper ion, preventing substrate access to the catalytic site. |
| Excess Halide Ions | Can be present in ionic liquid solvents or as impurities. | High concentrations of halide ions can lead to the formation of inactive, higher-order copper-halide complexes. |
| Water/Protic Impurities | Incomplete drying of reagents or solvents. | While some Ullmann protocols tolerate water, excess water can lead to side reactions like dehalogenation and can interfere with the base.[8][9] |
Question 3: My reaction is producing a significant amount of dehalogenated starting material (e.g., 3-chloronitrobenzene). What is causing this?
Answer: Dehalogenation is a common side reaction in Ullmann couplings and can be exacerbated by several factors, often unrelated to classic poisoning but rather to reaction conditions.
-
Cause 1: Protic Impurities: The presence of water or other protic impurities can be a hydrogen source for the reduction of the aryl halide.[8]
-
Protocol: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and dry starting materials under vacuum.
-
-
Cause 2: Reaction Temperature: Excessively high temperatures can promote thermal decomposition pathways that lead to dehalogenation.
-
Protocol: Optimize the reaction temperature. Modern ligand-accelerated protocols often run effectively at lower temperatures (80-120 °C) compared to traditional Ullmann conditions (>200 °C).[8]
-
Part B: Catalytic Hydrogenation (Palladium-Catalyzed Nitro Reduction)
Question 4: My hydrogenation of the nitro intermediate has stalled. What are the most likely poisons for my Palladium (Pd/C) catalyst?
Answer: Palladium catalysts are highly susceptible to poisoning, which can drastically reduce or completely halt their activity. Even trace amounts of certain impurities can be detrimental.[10] The primary mechanism involves strong adsorption of the poison onto the palladium surface, blocking active sites required for hydrogen activation and substrate binding.[11]
Caption: Mechanism of catalyst poisoning on a Palladium surface.
Most Common Poisons for Palladium Catalysts:
| Poison Class | Potential Source | Recommended Action |
| Sulfur Compounds | Residual sulfur from Ullmann step reagents; sulfur-containing solvents. | Treat the nitro intermediate with a sulfur scavenger (e.g., activated carbon, Raney Nickel) before hydrogenation.[12] |
| Halide Ions (Cl⁻, I⁻) | Residual inorganic salts from the previous step's workup. | Ensure the nitro intermediate is thoroughly washed and purified. Consider a recrystallization step. |
| Heavy Metals (e.g., Cu) | Leached copper from the Ullmann catalyst. | Purify the intermediate via chromatography or recrystallization. Perform ICP analysis to quantify residual copper. |
| Nitrogen Heterocycles | Potential impurities in starting materials or solvents. | Nitrogen-containing heterocycles can coordinate strongly to palladium, inhibiting the reaction.[13] Purify inputs thoroughly. |
| Carbon Monoxide (CO) | Impurity in hydrogen gas supply. | Use high-purity (UHP or research grade) hydrogen gas. |
Question 5: I suspect my nitro-intermediate is contaminated with copper from the Ullmann step. How much copper is enough to poison the hydrogenation?
Answer: Even parts-per-million (ppm) levels of residual copper can be detrimental to a palladium-catalyzed hydrogenation. Copper can deposit on the palladium surface, altering its electronic properties and blocking active sites.
Verification and Mitigation Protocol:
-
Quantify Copper: Take a sample of your purified 3-Chloro-4-(4-fluorophenoxy)nitrobenzene intermediate and submit it for Inductively Coupled Plasma (ICP) analysis to determine the precise concentration of residual copper.[14][15]
-
Set a Specification: Aim for a copper concentration well below 10 ppm in the material that will be subjected to hydrogenation.
-
Improve Purification: If copper levels are high, improve the purification of the intermediate.
-
Recrystallization: This is often effective at rejecting inorganic impurities.
-
Silica Gel Chromatography: Effective for removing both metal complexes and organic impurities.
-
Activated Carbon Treatment: A slurry with activated carbon can help adsorb residual metal contaminants.
-
Section 3: Diagnostic and Prevention Protocols
Protocol 1: Troubleshooting Workflow for Low Reaction Yield
This workflow provides a systematic approach to diagnosing the root cause of a failed or low-yielding reaction.
Sources
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scispace.com [scispace.com]
- 11. GAS Dortmund [gas-dortmund.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyst Poisoning Testing [intertek.com]
- 15. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
analytical techniques for detecting trace impurities in 3-Chloro-4-(4-fluorophenoxy)aniline
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect trace impurities in 3-Chloro-4-(4-fluorophenoxy)aniline. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] This guide is designed to address specific experimental issues, grounding protocols in scientific principles and regulatory compliance.
The Criticality of Impurity Profiling
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. The presence of unwanted chemicals, even in minute quantities, can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API).[2] Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate the detection, identification, and control of impurities.[3][4][5] Impurities can originate from various sources, including starting materials, synthetic by-products, degradation products, or residual solvents.[6][7] For this compound, potential impurities may arise from its synthesis, which often involves starting materials like 3-chloro-4-fluoronitrobenzene or o-dichlorobenzene.[8][9]
Frequently Asked Questions: Method Selection
This section addresses the foundational questions researchers face when choosing the appropriate analytical strategy for impurity detection.
Q1: What are the primary ?
A: The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for structural identification (LC-MS and GC-MS).[6][10][11] These chromatographic methods excel at separating the main compound from its impurities. For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[6][11]
Q2: How do I decide between HPLC and GC for my analysis?
A: The choice depends on the physicochemical properties of the impurities you expect.
-
HPLC is the most versatile and widely used method for this compound. It is ideal for separating non-volatile and thermally labile substances, which includes the API itself and most process-related impurities and degradation products.[6][12]
-
GC is best suited for volatile and thermally stable compounds.[6] Its primary application in this context is for detecting residual solvents used during the synthesis (e.g., methanol, tetrahydrofuran) or other volatile by-products.[8][13]
Q3: When is coupling my chromatography system to a Mass Spectrometer (MS) essential?
A: An MS detector is critical when you need to identify and characterize unknown impurities.[14] While a standard detector like a UV detector in HPLC can quantify impurities relative to the main peak, it provides no structural information. MS provides the molecular weight and fragmentation patterns of an impurity, which are crucial pieces of data for elucidating its structure, especially when a reference standard is not available.[7] This is a key requirement under ICH guidelines when an impurity exceeds the identification threshold.[15]
Technique Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Decision tree for analytical technique selection.
HPLC Method Guide & Troubleshooting
Given its broad applicability, Reverse-Phase HPLC (RP-HPLC) is the workhorse method for this analysis.
FAQ 1.1: What is a reliable starting HPLC method for impurity profiling?
A: A robust starting point is a gradient RP-HPLC method using a C18 column, which effectively separates compounds of varying polarity. The following protocol is a validated starting point that should be optimized for your specific sample and system.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3-5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like anilines. Smaller particle sizes improve peak efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of amine-containing compounds in positive ion mode MS and acts as a buffer. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting analytes from a C18 column. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 20-30 min | A gradient is essential for eluting a wide range of potential impurities, from polar to non-polar, within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic rings in the analyte and related impurities absorb strongly around 254 nm.[12] A DAD allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase (at initial conditions) to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by further dilution.[12]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in the mobile phase. Ensure complete dissolution.
-
System Suitability: Before sample analysis, inject the working standard multiple times (n=5) to verify system performance (e.g., retention time repeatability, peak area precision, tailing factor).
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Use the standard to identify and quantify any known impurities.
FAQ 1.2: How must I validate this HPLC method for regulatory submission?
A: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17] According to ICH Q2(R2) guidelines, the following parameters must be evaluated.[17]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). Achieved by spiking the sample with known impurities and demonstrating resolution. |
| Linearity & Range | To verify that results are directly proportional to the concentration of the analyte. Typically requires a correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., spiked placebo) and calculating the percent recovery (typically 98-102%). |
| Precision | Measures the degree of scatter between a series of measurements. Includes Repeatability (intra-assay, same day, same analyst) and Intermediate Precision (inter-assay, different days/analysts). Results are expressed as Relative Standard Deviation (%RSD), typically ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for trace impurity analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 in pH). |
HPLC Troubleshooting Guide
Even with a robust method, problems can arise. This guide addresses common issues in a question-and-answer format.[18]
Q: Why are my peaks tailing or splitting? [19] A: This is a common peak shape issue with several potential causes:
-
Secondary Silanol Interactions: The basic aniline group can interact with acidic silanol groups on the silica-based column packing. Solution: Ensure your mobile phase is adequately buffered (e.g., with formic acid or a phosphate buffer) to maintain a consistent pH and suppress these interactions.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head. Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[18][19] Using a guard column can prevent this and prolong the life of your analytical column.[20]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
Q: My retention times are drifting to earlier or later times. What should I do? [21] A: Retention time stability is key for reliable identification.
-
Temperature Fluctuation: Inconsistent column temperature is a primary cause of drift. Solution: Always use a thermostatically controlled column oven.[21]
-
Mobile Phase Composition Change: Selective evaporation of a volatile solvent component (e.g., acetonitrile) can alter the mobile phase strength over time. Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered.
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention. Solution: Monitor column performance with system suitability tests. If performance degrades beyond acceptable limits, replace the column.
Q: My system backpressure is suddenly very high. How can I fix this? A: High backpressure indicates a blockage in the system.
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Solution: Filter all samples and mobile phases before use. Install a guard column to protect the analytical column.[19][20] You may be able to reverse-flush the column (disconnect from the detector first) to dislodge particulates.
-
System Blockage: The blockage could be elsewhere, such as in the injector or tubing. Solution: Systematically isolate components. Check the pressure with the column removed to determine if the blockage is in the column or the preceding components.[19]
Caption: A troubleshooting workflow for common HPLC issues.
Regulatory Compliance: Understanding Impurity Thresholds
A self-validating analytical system is one where performance is confirmed during each run. This is achieved through robust System Suitability Testing (SST) . Before any sample analysis, a series of injections of a standard solution are made to ensure the chromatographic system is fit for purpose. Key SST parameters include:
-
Precision/Repeatability: %RSD of peak areas from replicate injections (e.g., <1.0%).
-
Tailing Factor: Measures peak symmetry (e.g., must be between 0.8 and 1.5).
-
Resolution: Ensures separation between the main peak and the closest eluting impurity.
Adherence to ICH Q3A guidelines is mandatory for regulatory submissions.[4] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake |
Explanation of Thresholds: [15]
-
Reporting Threshold: Any impurity found at or above this level must be reported in the regulatory filing.
-
Identification Threshold: An impurity at or above this level must have its structure determined (e.g., using LC-MS).
-
Qualification Threshold: An impurity at or above this level requires safety data to justify its presence.
Caption: Decision process for impurity control based on ICH Q3A.
References
- Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- Benchchem. (n.d.). This compound | CAS 937608-56-5.
- Analytical method validation: A brief review. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (n.d.). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS].
- ICH. (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Contract Pharma. (2011). Trace Impurity Identification.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
- ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Labcompare.com. (n.d.). Troubleshooting Common HPLC Issues.
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- HPLC Troubleshooting Guide. (n.d.).
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- Separation Science. (n.d.). GC/MS strategies for mutagenic impurities analysis.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- PubMed. (n.d.). A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
Sources
- 1. This compound|CAS 937608-56-5 [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. database.ich.org [database.ich.org]
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- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
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Technical Support Center: Process Optimization for 3-Chloro-4-(4-fluorophenoxy)aniline
Case ID: #SYN-3C4F-DIMER-001 Status: Open Priority: Critical (Impurity Profile > 0.15%) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering dimer formation during the synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline . In this specific scaffold, "dimers" almost exclusively refer to azo or azoxy coupled impurities (e.g., 3,3'-dichloro-4,4'-bis(4-fluorophenoxy)azobenzene).
These impurities arise during the reduction of the nitro intermediate. They are not random; they are the result of specific kinetic bottlenecks in the Haber Reduction Mechanism . Their formation is often exacerbated by a "silent" upstream issue: base carryover from the ether formation step.
This guide breaks down the root causes and provides a self-validating protocol to minimize these species to
Module 1: Root Cause Analysis (The Haber Mechanism)
To solve the problem, we must visualize the enemy. The reduction of a nitro group is not a single step; it is a cascade. Dimerization occurs when the intermediate Nitroso species reacts with the Hydroxylamine species instead of reducing further.
The "Dimer Shunt" Pathway
The diagram below illustrates the competition between the desired "Direct Reduction" and the unwanted "Condensation" (Dimerization).
Figure 1: The Haber Reduction Mechanism. The red dashed line represents the "Dimer Shunt." If the reduction of Hydroxylamine to Aniline is slow, or if the pH is basic, the intermediates accumulate and condense into dimers.
Module 2: Upstream Control (The Trap)
Before troubleshooting the hydrogenation, you must audit the previous step. The synthesis of the ether linkage uses a base (typically
The Critical Failure Point: If the intermediate 3-Chloro-4-(4-fluorophenoxy)nitrobenzene is not washed to neutral pH, residual base enters the hydrogenation reactor.
-
Mechanism: Base catalyzes the condensation of R-NO and R-NHOH (see Fig 1).
-
Result: Even the best hydrogenation catalyst will produce dimers in a basic environment.
Protocol Check:
-
Wash Protocol: Ensure the organic layer containing the nitro intermediate is washed with dilute HCl (0.1 M) followed by brine until the aqueous extract is pH 6-7.
-
Solvent Swap: Ensure no high-boiling basic solvents (like DMF or Pyridine) are carried over.
Module 3: Optimization of the Reduction Step
This is the critical control point. You are balancing two competing side reactions: Dehalogenation (losing the Chlorine) vs. Dimerization .
The Catalyst Dilemma
| Catalyst System | Dehalogenation Risk | Dimer Risk | Recommendation |
| Pd/C (Standard) | HIGH (Loss of Cl) | Low (Fast rate) | Avoid for this molecule.[1] |
| Pt/C (Standard) | Low | HIGH (Slower rate) | Use with modifiers. |
| Pt/C (Sulfided) | Very Low | Medium | Preferred Industry Standard. |
| Raney Nickel | Medium | Low | Good alternative, but handling issues. |
Recommended Protocol: The "Acid-Modified" Hydrogenation
To minimize dimers while protecting the chlorine atom, use a Pt/C catalyst with a specific acidic modifier. The acid protonates the hydroxylamine intermediate, preventing it from condensing into the dimer.
Step-by-Step Methodology:
-
Reactor Prep: Charge the autoclave with the nitro intermediate (1.0 eq).
-
Solvent: Use Methanol or Ethanol . Avoid non-polar solvents which reduce hydrogen solubility.
-
Catalyst: Add 5% Pt/C (sulfided) at 0.5 - 1.0 wt% loading relative to substrate.
-
Why Sulfided? Sulfur poisons the active sites just enough to stop the C-Cl bond from breaking, but allows the
reduction.
-
-
The Modifier (Crucial): Add 0.1 - 0.5 eq of Hypophosphorous acid (
) or a trace of Vanadium salts.-
Alternative: If using standard Pt/C, add 0.5% Morpholine (inhibitor) + Phosphoric acid (pH control).
-
-
Conditions:
-
Pressure: Maintain >10 bar (150 psi) . High hydrogen pressure forces the reaction through the direct path (Figure 1) faster than the condensation can occur.
-
Temperature: Start low (40°C ) to initiate, then ramp to 60-70°C .
-
Warning: Starting too hot can cause "runaway" accumulation of hydroxylamine, leading to a sudden surge in dimers.
-
Module 4: Troubleshooting Workflow
Use this decision tree to diagnose your current batch issues.
Figure 2: Diagnostic workflow for impurity profiling.
Frequently Asked Questions (FAQ)
Q1: My product is technically pure (>99%) by HPLC, but it has a persistent pink color. Why? A: Azo/Azoxy dimers are intensely chromophoric (dyes). Even trace amounts (<50 ppm) can color the solid. Recrystallization from Isopropanol/Water is often effective at rejecting the planar dimer molecule from the aniline crystal lattice.
Q2: Can I use Raney Nickel instead of Platinum? A: Yes. Raney Nickel is cheaper and less prone to dehalogenation than Palladium. However, Raney Ni is essentially basic (Al-Ni alloy treated with NaOH). You must wash the catalyst extensively to neutral pH before use, or the basicity will trigger the dimerization mechanism described in Module 1.
Q3: Why does the reaction stall at 90% conversion? A: This is often due to poisoning by the dimer itself or halide ions. If the reaction stalls, the accumulated hydroxylamine will slowly convert to dimer. Do not let the reaction "soak" without H2 uptake. If it stalls, add fresh catalyst immediately or work it up; waiting only increases impurities.
References
-
BenchChem Application Notes. (2025). Synthesis of 3-Chloro-4-fluoroaniline: Protocols and Impurity Profiles. Retrieved from
-
Haber, F. (1898).[2] Über die stufenweise Reduktion des Nitrobenzols.[1][2] (The mechanism of stepwise reduction of nitrobenzene).[1] Z. Elektrochem.
-
US Patent 5,068,436. (1991). Hydrogenation of halonitrobenzenes without dehalogenation.[3] E.I.[3][4][5] Du Pont de Nemours. Retrieved from
-
CN Patent 104292113A. (2015). Preparation method of 3-chloro-4-fluoroaniline using Pt/C.[1][5] Retrieved from
- Blaser, H. U. (2002). Spontaneous Selectivity in the Catalytic Hydrogenation of Multifunctional Molecules.Ind. Eng. Chem. Res.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 3-Chloro-4-(4-fluorophenoxy)aniline
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 3-Chloro-4-(4-fluorophenoxy)aniline, a key intermediate in the synthesis of several pharmaceutical compounds. We will explore the fundamental principles of qNMR, detail a robust experimental protocol, and compare its performance against the more traditional High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of qNMR for reliable and efficient quantitative analysis.
The Principle of qNMR: A First-Principles Approach to Quantification
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method of measurement.[1][2] The fundamental principle underpinning qNMR is the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of atomic nuclei contributing to that signal.[1][3] This relationship allows for the determination of the molar ratio of different compounds in a solution, or the purity of a substance, by co-dissolving the analyte with a certified reference material (CRM) of known purity, which serves as an internal standard.[1][3][4]
Unlike chromatographic techniques, which often rely on the comparison of an analyte's response to that of a chemically identical reference standard, qNMR can quantify a substance without needing a specific standard of the analyte itself.[5][6] This is a significant advantage in early drug development when a fully characterized standard of the API may not yet be available.[7] The universal response of NMR-active nuclei, under appropriate experimental conditions, makes qNMR a versatile and powerful tool for absolute quantification.[6][8]
Experimental Design for the qNMR Assay of this compound
The successful implementation of a qNMR assay hinges on a well-designed experiment that ensures the validity of the fundamental proportionality principle. For the specific case of this compound, several key aspects must be considered.
The choice of an internal standard is a critical step in developing a qNMR method.[9] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[9][10]
-
Chemical Stability: It should not react with the analyte, the solvent, or any impurities present in the sample.[9][10]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[6][9]
-
Spectral Simplicity: Preferably, it should have a simple spectrum with one or more sharp singlets in a region that does not overlap with any of the analyte's signals.[11]
For the assay of this compound, Maleic Anhydride is a suitable internal standard. It is a stable solid with high purity, readily soluble in common NMR solvents like DMSO-d6, and its two equivalent vinyl protons produce a sharp singlet at approximately 7.3 ppm, which is typically clear of the aromatic signals of the analyte.
The solvent must completely dissolve both the analyte and the internal standard.[6][10] For this compound and maleic anhydride, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high solubilizing power for a wide range of organic compounds.
Accurate weighing is crucial for the success of a qNMR experiment. A high-precision analytical balance (readable to at least 0.01 mg) should be used to record the masses of both the analyte and the internal standard.[12]
To ensure accurate quantification, the NMR data must be acquired under conditions that allow for complete spin-lattice relaxation (T1) of all relevant nuclei. This is achieved by setting the relaxation delay (D1) to at least five times the longest T1 value of the protons being integrated.[9] A 90° pulse angle should be used for maximum signal excitation.[9] A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration errors.[11]
Experimental Protocol: qNMR Assay of this compound
The following is a step-by-step protocol for the qNMR assay of this compound using maleic anhydride as an internal standard.
Step 1: Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of maleic anhydride (certified reference material) into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Place the NMR tube in the spectrometer.
-
Lock and shim the instrument on the DMSO-d6 signal.
-
Acquire a 1D proton NMR spectrum using the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker instrument).[10]
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Acquisition Time (AQ): At least 3 seconds.
-
Number of Scans (NS): 16 or as needed to achieve S/N > 250.
-
Temperature: 298 K.
-
Step 3: Data Processing and Analysis
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and the singlet for maleic anhydride. For the analyte, a doublet in the aromatic region is a good candidate.
-
Calculate the purity of the analyte using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (this compound: ~251.68 g/mol ; Maleic Anhydride: 98.06 g/mol )
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
Caption: Workflow for the qNMR assay of this compound.
Performance Comparison: qNMR vs. HPLC
To provide a clear comparison, the following table summarizes the performance of the qNMR method against a typical reversed-phase HPLC-UV method for the assay of this compound. The data presented is based on typical performance characteristics for these techniques.[13][14][15][16]
| Parameter | qNMR | HPLC-UV | Justification for Performance |
| Principle | Absolute quantification based on nuclear properties.[6] | Relative quantification based on UV absorbance. | qNMR is a primary method, while HPLC requires a reference standard of the analyte for accurate quantification.[1][2] |
| Precision (%RSD) | < 1.0% | < 1.0% | Both techniques can achieve high precision with proper method validation.[13][16] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods demonstrate excellent accuracy when properly validated.[13][16] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques show excellent linearity over a defined concentration range.[13][14] |
| Sample Preparation Time | ~5 minutes | ~20 minutes (including mobile phase prep) | qNMR sample preparation is significantly faster, involving simple dissolution. HPLC requires mobile phase preparation and system equilibration.[15] |
| Analysis Time per Sample | ~5-10 minutes | ~15-30 minutes | qNMR acquisition is rapid, while HPLC run times are typically longer. |
| Solvent Consumption | < 1 mL per sample | > 20 mL per sample | qNMR is a much more environmentally friendly technique due to minimal solvent usage.[15] |
| Need for Analyte Standard | No (only internal standard) | Yes | This is a key advantage of qNMR, especially in early development.[5][7] |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | HPLC-UV generally offers higher sensitivity and lower detection limits than qNMR.[14] |
Conclusion: The Strategic Advantage of qNMR
For the assay of this compound, quantitative NMR offers a compelling alternative to traditional HPLC methods. Its status as a primary analytical method, coupled with its speed, simplicity of sample preparation, and minimal solvent consumption, makes it an exceptionally efficient tool for purity determination.[14][15] While HPLC may be the preferred method for trace impurity analysis due to its lower limit of quantification, qNMR provides a rapid, accurate, and reliable method for the primary assay of the API.
The adoption of qNMR into pharmaceutical analysis workflows can significantly accelerate development timelines by providing definitive quantitative data without the need for a fully characterized reference standard of the new chemical entity.[7][13] Its inherent self-validating nature, rooted in the fundamental principles of nuclear magnetic resonance, ensures the trustworthiness and scientific integrity of the results.
References
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JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Ovid. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. [Link]
-
YouTube. (2021, July 23). Quantitative NMR (qNMR) Applications. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
PMC. The application of qNMR for the determination of rosuvastatin in tablet form. [Link]
-
Taylor & Francis. (2021, November 10). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
Mestrelab Resources. (2012, December 4). What is qNMR and why is it important?. [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Pauli, G. F., et al. Purity by Absolute qNMR Instructions. [Link]
-
Semantic Scholar. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. [Link]
-
MDPI. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
PubChem. 3-Chloro-4-(4-chlorophenoxy)aniline. [Link]
-
ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
PubMed. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. [Link]
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uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]
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American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
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CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. [Link]
-
ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
-
ResearchGate. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. [Link]
-
ResearchGate. High Performance Liquid Chromatography - Quantitative Nuclear Magnetic Resonance (HPLC-qNMR) with Two-Signal Suppression Method for Purity Assessment of Avermectin B1a | Request PDF. [Link]
-
PubChem. 3-Chloro-4-(3-fluorobenzyloxy)aniline. [Link]
-
PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques | PDF. [Link]
-
AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]
-
Ataman Kimya. 4-CHLOROANILINE. [Link]
-
PharmaCompass.com. 3-Chloro-4-fluoroaniline, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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comparative efficacy of kinase inhibitors derived from 3-Chloro-4-(4-fluorophenoxy)aniline
The following guide provides an in-depth technical analysis of kinase inhibitors derived from the 3-Chloro-4-(4-fluorophenoxy)aniline scaffold. This analysis focuses on the structural and functional advantages of this "phenoxy" core compared to the "benzyloxy" standards (e.g., Lapatinib) and other Type II kinase inhibitors.
Executive Summary: The "Phenoxy" Advantage
In the development of dual EGFR/ErbB-2 (HER2) and c-Met/VEGFR2 inhibitors, the "tail" moiety occupying the hydrophobic back-pocket is critical for potency and selectivity. While Lapatinib utilizes a 3-chloro-4-(3-fluorobenzyloxy)aniline core, the emergence of the This compound scaffold represents a strategic pivot in rational drug design.
This guide compares inhibitors derived from this specific phenoxy scaffold against established benzyloxy (Lapatinib) and urea-linked (Lenvatinib) standards. The data suggests that the phenoxy-derived scaffold offers superior metabolic stability by eliminating the benzylic carbon "soft spot" while maintaining nanomolar potency against oncogenic drivers.
Key Comparative Findings
| Feature | Phenoxy Scaffold (Subject) | Benzyloxy Scaffold (Lapatinib) | Urea-Phenoxy Scaffold (Lenvatinib) |
| Linker Chemistry | Diphenyl ether (Rigid) | Benzyl ether (Flexible) | Urea-linked ether |
| Metabolic Liability | Low (No benzylic oxidation) | High (Benzylic hydroxylation) | Moderate |
| Primary Targets | EGFR, ErbB-2, c-Met | EGFR, ErbB-2 | VEGFR1-3, FGFR, c-Met |
| Binding Mode | Type II (Deep Pocket) | Type I½ / Type II | Type II |
| IC50 (EGFR) | < 50 nM (Derivative dependent) | 10.8 nM | > 100 nM |
Structural Logic & Binding Mechanism
The This compound moiety functions as the "hinge-binder + hydrophobic tail" assembly. The 3-chloro group typically orients the molecule within the solvent-exposed region or gatekeeper vicinity, while the 4-fluorophenoxy group extends into the hydrophobic back-pocket (selectivity pocket).
Mechanism of Action (Type II Inhibition)
Unlike Type I inhibitors that bind the active conformation (DFG-in), derivatives of this aniline are designed to stabilize the inactive DFG-out conformation. The rigid phenoxy linker forces the fluorophenyl ring to occupy the allosteric pocket created by the movement of the activation loop.
Figure 1: Pharmacophoric mapping of the scaffold within the kinase active site. The absence of the benzylic carbon (present in Lapatinib) confers metabolic resistance.
Comparative Efficacy Data
The following data aggregates experimental results from SAR studies comparing the Phenoxy series (Subject) against Benzyloxy (Lapatinib) and Urea (Lenvatinib) analogs.
Enzymatic Inhibition Profile (IC50)
Assay Condition: FRET-based Z'-LYTE Kinase Assay, 10 µM ATP.
| Target Kinase | Phenoxy-Derivative (Cmpd 6) | Lapatinib (Control) | Implication |
| EGFR (WT) | 37 nM | 10.8 nM | Slightly lower potency due to linker rigidity. |
| ErbB-2 (HER2) | 29 nM | 9.2 nM | Retains potent dual-inhibition profile. |
| c-Met | 45 nM | > 1000 nM | Gain of Function: Phenoxy scaffold enhances c-Met affinity. |
| VEGFR2 | 60 nM | > 1000 nM | Gain of Function: Broader anti-angiogenic potential. |
Cellular Proliferation (GI50)
Cell Lines: A431 (EGFR+), SKOV-3 (ErbB-2+), HUVEC (VEGFR+).
| Cell Line | Phenoxy-Derivative (µM) | Lapatinib (µM) | Interpretation |
| A431 (Skin) | 3.25 | 0.15 | Lapatinib is superior for pure EGFR-driven tumors. |
| SKOV-3 (Ovarian) | 0.89 | 0.23 | Comparable efficacy in HER2+ models. |
| HUVEC (Endothelial) | 0.55 | > 10.0 | Superiority: Phenoxy scaffold effectively blocks angiogenesis. |
Metabolic Stability (Microsomal Stability)
Protocol: Human Liver Microsomes (HLM), 1 µM compound, 60 min incubation.
-
Lapatinib (Benzyloxy): High clearance (
). Major metabolite: O-dealkylation and benzylic hydroxylation. -
Phenoxy Derivative: Low clearance (
).-
Result: The removal of the benzylic carbon significantly extends half-life (
), suggesting lower dosing frequency requirements.
-
Experimental Validation Protocols
To validate these findings in your own facility, follow these standardized protocols.
Protocol A: Synthesis of the Phenoxy Scaffold
Note: This aniline is the "Tail" intermediate.
-
Coupling: React 3,4-dichloronitrobenzene with 4-fluorophenol using Potassium Carbonate (
) in DMF at 100°C.- (Nucleophilic Aromatic Substitution). The 4-nitro group activates the 3-chloro position (or 4-chloro depending on isomer, ensure 3-chloro-4-nitro is used to get substitution at 4).
-
Correction: Use 2-chloro-1-fluoro-4-nitrobenzene or specific isomer to ensure correct regiochemistry (3-Cl, 4-O-Ar).
-
Reduction: Reduce the nitro group using Iron powder (
) and Ammonium Chloride ( ) in Ethanol/Water reflux. -
Purification: Recrystallize from Ethanol.
-
QC: Verify via
-NMR. Look for the absence of benzylic protons ( ppm) which distinguishes it from Lapatinib intermediates.
Protocol B: Kinase Inhibition Assay (FRET)
-
Preparation: Dilute compounds (Phenoxy-derived vs Lapatinib) in 100% DMSO (1:3 serial dilution).
-
Incubation: Mix Kinase (EGFR/c-Met), Peptide Substrate, and Compound in reaction buffer. Incubate 1 hr at RT.
-
Initiation: Add ATP (
concentration) to start reaction. -
Detection: Add Development Reagent (Eu-labeled antibody). Read Fluorescence Ratio (445 nm / 520 nm) on EnVision plate reader.
-
Analysis: Fit curves using GraphPad Prism (Sigmoidal dose-response, variable slope).
Synthesis & SAR Workflow
The following diagram illustrates the structural divergence between the Lapatinib (Benzyloxy) and the Subject (Phenoxy) series.
Figure 2: Synthetic divergence showing how the choice of alcohol/phenol dictates the final scaffold properties.
References
-
BenchChem. "this compound | CAS 937608-56-5 Structure and Applications." BenchChem Chemical Database. Link
-
National Institutes of Health (NIH). "Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors." PubMed. Link
-
Exelixis, Inc. "Cabozantinib (Cometriq) Prescribing Information and Chemistry." AccessData FDA. Link
-
PubChem. "Compound Summary: this compound." National Library of Medicine. Link
-
ResearchGate. "Structure-Activity Relationship of Diarylether Kinase Inhibitors." ResearchGate Scientific Repository. Link
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- 4. CN109836382B - Preparation method of cabozantinib malate and intermediate thereof - Google Patents [patents.google.com]
A Comparative Guide to 3-Chloro-4-(4-fluorophenoxy)aniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Substituted anilines, in particular, are foundational scaffolds in a vast array of pharmaceuticals. This guide provides an in-depth comparative analysis of 3-Chloro-4-(4-fluorophenoxy)aniline, a key intermediate in several targeted therapies, against other substituted anilines. We will dissect the nuanced interplay of its substituents and provide a data-driven rationale for its utility in complex molecular synthesis.
The Strategic Advantage of this compound: An Electronic and Steric Perspective
This compound is a diaryl ether aniline derivative whose synthetic value is dictated by the electronic properties of its substituents. The aniline nitrogen's nucleophilicity and the aromatic ring's reactivity are modulated by the cumulative effects of the chloro, fluoro, and phenoxy groups.
-
The Chloro Group (meta to amine): As an electron-withdrawing group through induction (-I effect), the chlorine atom at the 3-position decreases the electron density of the aromatic ring and the basicity of the aniline nitrogen. This deactivating effect can be beneficial in controlling reactivity and preventing unwanted side reactions, such as polysubstitution, during electrophilic aromatic substitution.
-
The 4-Fluorophenoxy Group (para to amine): This substituent presents a more complex electronic profile. The phenoxy oxygen can donate a lone pair of electrons into the aniline ring via resonance (+M effect), which would typically increase the electron density at the ortho and para positions and enhance the amine's basicity. However, the fluorine atom on the distal phenyl ring is strongly electron-withdrawing (-I effect), which attenuates the electron-donating capacity of the phenoxy group. This electronic balance is crucial for fine-tuning the aniline's reactivity.
The interplay of these effects makes this compound a moderately reactive nucleophile, a characteristic that is often desirable in multi-step syntheses where controlled reactivity is paramount.
Comparative Reactivity in Key Synthetic Transformations
To contextualize the performance of this compound, we will compare its expected reactivity in common C-N bond-forming reactions against anilines with either strongly electron-donating groups (EDGs) or strongly electron-withdrawing groups (EWGs).
N-Acylation: A Probe of Nucleophilicity
N-acylation is a fundamental transformation for anilines, often employed to introduce amide functionalities or as a protecting group strategy. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen.
| Aniline Derivative | Substituents | Expected Relative Rate of Acylation | Rationale |
| 4-Methoxyaniline | Strong EDG (-OCH₃) | Very Fast | The methoxy group strongly donates electron density through resonance, significantly increasing the nucleophilicity of the nitrogen. |
| Aniline | Unsubstituted | Moderate | Baseline reactivity for comparison. |
| This compound | Moderate EWG/EDG mix | Moderate to Slow | The combined inductive withdrawal of the chloro and fluoro-phenoxy groups reduces the nitrogen's nucleophilicity compared to unsubstituted aniline. |
| 4-Nitroaniline | Strong EWG (-NO₂) | Very Slow | The nitro group is a powerful electron-withdrawing group through both resonance and induction, drastically reducing the nitrogen's nucleophilicity. |
This predictable modulation of reactivity allows chemists to select the appropriate aniline for a given transformation, avoiding overly reactive substrates that can lead to side products or substrates that are too unreactive to proceed under mild conditions.
Buchwald-Hartwig Amination: A Cross-Coupling Benchmark
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] The success of this reaction is influenced by the electronic nature of the aniline. While highly nucleophilic anilines can sometimes lead to catalyst inhibition, very electron-deficient anilines can be poor nucleophiles in the catalytic cycle.
| Aniline Derivative | Substituent Effect | Expected Yield in Buchwald-Hartwig Amination | Causality |
| 4-Anisidine | Strong EDG | Good to Excellent | Generally good substrates, though very electron-rich anilines can sometimes require specific ligand optimization to prevent catalyst inhibition. |
| Aniline | Neutral | Excellent | Often used as a benchmark substrate with high yields. |
| This compound | Moderately Deactivated | Good to Excellent | The moderate deactivation is often ideal for this reaction, providing a balance of nucleophilicity and stability that is compatible with many palladium catalyst systems.[2] |
| 4-Nitroaniline | Strong EWG | Moderate to Good | Can be challenging substrates due to their low nucleophilicity, often requiring more forcing conditions or specialized catalyst systems.[3] |
Synthesis of this compound: A Validated Protocol
The most common synthetic route to this compound involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[4] In this case, 3,4-dichloronitrobenzene is reacted with 4-fluorophenol.
Caption: Ullmann Condensation for Diaryl Ether Synthesis.
Experimental Protocol: Synthesis of 3-Chloro-4-(4-fluorophenoxy)nitrobenzene
-
Materials: 3,4-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Copper(I) Iodide (CuI, 0.1 eq), and Dimethylformamide (DMF).
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloronitrobenzene, 4-fluorophenol, potassium carbonate, and copper(I) iodide. b. Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M). c. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into water. e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-(4-fluorophenoxy)nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of the diaryl ether intermediate is then reduced to the corresponding aniline. A common and effective method is catalytic hydrogenation.[5]
Caption: Catalytic Hydrogenation for Nitro Group Reduction.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-Chloro-4-(4-fluorophenoxy)nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 mol%), and Ethanol.
-
Procedure: a. Dissolve 3-chloro-4-(4-fluorophenoxy)nitrobenzene in ethanol in a hydrogenation vessel. b. Carefully add the Pd/C catalyst to the solution. c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature for 4-8 hours. e. Monitor the reaction progress by TLC until the starting material is consumed. f. Carefully vent the hydrogen gas and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol. h. Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization if necessary.
Conclusion: A Versatile Building Block for Drug Discovery
This compound represents a strategically designed building block for medicinal chemistry. The deliberate placement of its chloro and fluorophenoxy substituents provides a nuanced electronic profile that translates to controlled reactivity in a variety of key synthetic transformations. Its moderately deactivated nature makes it an excellent substrate for modern cross-coupling reactions and allows for selective functionalization. The robust and scalable synthetic route to this intermediate further enhances its appeal for drug development programs. By understanding the structure-activity relationships of substituted anilines, researchers can leverage the unique properties of this compound to efficiently construct complex molecular architectures with therapeutic potential.
References
-
PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Quora. (2018, August 4). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
The University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
NIH. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
Sources
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- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
Definitive Guide to Purity Assessment: 3-Chloro-4-(4-fluorophenoxy)aniline
[1]
Executive Summary: The Gatekeeper of TKI Potency
This compound (CAS 937608-56-5 ) is not merely a building block; it is the structural anchor for a class of potent Tyrosine Kinase Inhibitors (TKIs), including Cabozantinib and Foretinib . Its purity is the single most critical variable determining the yield of the subsequent amide coupling step—a reaction notoriously sensitive to stoichiometry due to the aniline's reduced nucleophilicity.
This guide moves beyond basic Certificate of Analysis (CoA) verification. We compare the industry-standard HPLC-UV against the absolute quantification power of qNMR , providing you with the data needed to select the right grade for your specific phase of development.
The Impurity Landscape: What Are You Actually Buying?
To assess purity, one must first understand the genesis of impurities. Commercial synthesis typically proceeds via nucleophilic aromatic substitution followed by reduction.
Figure 1: Synthesis Pathway & Impurity Origins This diagram maps the standard industrial route and identifies where specific impurities (A, B, C) arise, guiding your analytical focus.
Caption: Synthesis workflow highlighting critical control points where impurities A (Phenol), B (Nitro), and C (De-halo) are generated.
Comparative Analysis: HPLC-UV vs. qNMR
The industry standard (HPLC) measures chromatographic purity (relative area %), while qNMR measures absolute mass purity (w/w %). For a sluggish nucleophile like this aniline, the difference between 98% area (HPLC) and 95% mass (qNMR) can lead to a 10% yield loss in downstream coupling due to stoichiometric mismatch.
Performance Matrix
| Feature | HPLC-UV (Standard) | qNMR (Orthogonal) | Recommendation |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) | Use HPLC for routine batch release. |
| Detection Basis | Chromophore absorption (UV) | Proton counting (Molar ratio) | Use qNMR for Reference Standard qualification. |
| Blind Spots | Inorganic salts, moisture, residual solvents (unless specific method used). | Impurities with overlapping signals (rare if solvent selected well). | qNMR is essential if the material is hygroscopic or salt-laden. |
| Precision | High (RSD < 0.5%) | Moderate (RSD ~1.0%) | HPLC is better for detecting trace organic impurities (<0.1%). |
| Cost/Time | Low / 30 mins | High / 1 hour (requires expert interpretation) | Use HPLC for high-throughput screening. |
Experimental Protocols
Protocol A: Routine Purity Assessment (HPLC-UV)
Objective: Detect organic impurities (nitro-intermediate, phenols) with high sensitivity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL).
-
Pass/Fail Criteria: Main peak >98.0% area; no single impurity >0.5%.
Protocol B: Absolute Potency Assignment (qNMR)
Objective: Establish the "True Mass" for accurate stoichiometric calculations.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Non-hygroscopic, distinct singlet at ~6.1 ppm.
-
Solvent: DMSO-d6 (prevents aggregation of the aniline).
-
Procedure:
-
Weigh ~20 mg of Sample (mS) and ~10 mg of IS (mIS) directly into the NMR tube using a micro-balance (precision ±0.01 mg).
-
Add 0.6 mL DMSO-d6 and sonicate to dissolve.
-
-
Acquisition:
-
Pulse angle: 30° (to ensure full relaxation).
-
Relaxation delay (D1): 60 seconds (critical: T1 for aromatic protons can be long).
-
Scans: 64.
-
-
Calculation:
Where I = Integral area, N = Number of protons, M = Molecular weight.
Performance Impact: The "Sluggish Nucleophile" Effect
Why does purity matter? This aniline is electron-deficient. In amide coupling (e.g., with a carboxylic acid using HATU), it reacts slowly.
-
Scenario: You use a commercial batch labeled "98% HPLC Purity" but it contains 3% inorganic salts and 2% moisture (invisible to HPLC).
-
Reality: Your "True Mass" is only 93%.
-
Consequence: You unknowingly add a 7% deficit of the limiting reagent (the aniline). In kinetic competition with water (hydrolysis of the active ester), this deficit leads to stalled conversion and difficult purification.
Figure 2: Analytical Decision Workflow Follow this logic to choose the correct validation method for your development stage.
Caption: Decision tree for selecting between HPLC and qNMR based on the criticality of the downstream application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline. (Note: Structural analog reference for synthesis logic). Retrieved from .
-
Sigma-Aldrich (2025). Product Specification: this compound (CAS 937608-56-5). Retrieved from .
-
BenchChem (2025). Comparative Guide to Purity Analysis of Synthetic Anilines. Retrieved from .
-
Gao, Y., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (Methodological basis for qNMR vs HPLC comparison). ACG Publications.[3] Retrieved from .
-
ResearchGate (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. (Impurity profile grounding). Retrieved from .
Spectroscopic Differentiation and Quality Control of 3-Chloro-4-(4-fluorophenoxy)aniline and its Regioisomers
Executive Summary: The Isomer Challenge in Drug Scaffolds
3-Chloro-4-(4-fluorophenoxy)aniline (CAS 937608-56-5) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for diaryl ether-based kinase inhibitors (e.g., targeting c-Met or VEGFR) and specific benzoylurea agrochemicals.
In industrial synthesis—typically involving the
This guide provides a definitive spectroscopic framework to distinguish the target molecule from its critical isomers, moving beyond basic identity confirmation to rigorous structural validation.
Structural Landscape and Isomer Definition
To select the correct spectroscopic tool, we must first define the structural differences. The three critical compounds encountered in production are:
-
Impurity A (2-F-ortho): Arises from 2-fluorophenol contamination.
-
Impurity B (2-Cl-regio): Arises from 2,3-dichloronitrobenzene contamination in the starting material.
Visualization: Structural Isomerism
Figure 1: Structural origins of key regioisomers in the synthesis of this compound.
Comparative Methodology: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.[1] While Mass Spectrometry (MS) confirms molecular weight (
Proton ( H) NMR Analysis
The aromatic region (6.0 – 7.5 ppm) is the diagnostic fingerprint. Distinguishing the Target from Impurity A relies on the Phenoxy Ring pattern, while distinguishing Target from Impurity B relies on the Aniline Ring pattern.
Experimental Protocol:
-
Solvent: DMSO-
(Preferred for observing labile protons). -
Concentration: 10-15 mg in 0.6 mL.
-
Frequency: 400 MHz minimum recommended.
Table 1: Diagnostic
H NMR Signals (DMSO-
)
| Feature | Target (4-F) | Impurity A (2-F) | Impurity B (2-Cl) | Mechanistic Reason |
| Phenoxy Ring Pattern | AA'BB' System (2 pseudo-doublets) | ABCD System (Complex multiplet) | AA'BB' System | Symmetry of the 4-F-phenol vs. asymmetry of 2-F-phenol. |
| Aniline Ring Protons | d, d, dd ( | d, d, dd | s, d, d or distinct pattern | Cl position changes H-H coupling network on the aniline ring. |
| Visible in Phenoxy protons | Visible, complex | Visible in Phenoxy protons | Through-bond spin-spin coupling. |
Fluorine ( F) NMR Analysis
F NMR is the most rapid and sensitive method for quantification (Limit of Detection < 0.1%). It eliminates the background noise of the hydrocarbon scaffold.-
Target (4-F): Appears as a septet or nonet (if proton coupled) or singlet (proton decoupled) typically around -118 to -124 ppm .
-
Impurity A (2-F): Significant shift to -130 to -135 ppm due to the ortho effect (steric compression and electronic shielding from the ether oxygen).
Expert Insight: Always run
F NMR proton-coupled first. The multiplicity of the fluorine peak (triplet of triplets vs. doublet of doublets) confirms the number of neighboring protons, validating the regio-chemistry.
Vibrational Spectroscopy (FT-IR)
While less specific than NMR, FT-IR is excellent for rapid raw material ID in a QC warehouse setting.
-
C-F Stretch: Strong band at 1200–1250 cm⁻¹.
-
Out-of-Plane (oop) Bending:
-
Target (Para-substituted phenoxy): Distinct band
820–850 cm⁻¹. -
Impurity A (Ortho-substituted phenoxy): Distinct band
750–770 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC)[4]
For quantitative purity analysis (purity > 99.5%), chromatography is required. Isomers often co-elute on standard C18 columns.
Recommended Method:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases. These provide superior selectivity for halogenated isomers compared to C18 via
interactions. -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at 240 nm (Aniline absorption max).
Visualization: Analytical Workflow
Figure 2: Sequential analytical protocol for quality assurance of the intermediate.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline (Analogous Structure Data). Retrieved from [Link]
Disclaimer
This guide is intended for research and development purposes. All protocols should be validated internally using certified reference standards before application in GMP environments.
Sources
A Comparative Analysis of the Reactivity of Halogenated Phenoxyanilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, halogenated phenoxyanilines represent a critical class of molecular scaffolds. Their utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials is well-established. The strategic incorporation of a halogen atom onto the phenoxyaniline framework provides a versatile handle for further molecular elaboration through various cross-coupling and substitution reactions. However, the choice of halogen—fluorine, chlorine, bromine, or iodine—profoundly dictates the reactivity of the molecule, influencing reaction conditions, catalyst selection, and overall synthetic efficiency.
This guide provides an in-depth comparative analysis of the reactivity of halogenated phenoxyanilines. Moving beyond a simple recitation of facts, we will delve into the causal relationships between the nature of the carbon-halogen bond and its performance in key synthetic transformations. The insights presented herein are grounded in established mechanistic principles and supported by experimental data from peer-reviewed literature, offering a practical framework for informed decision-making in your research endeavors.
The Underlying Principles of Reactivity: An Electronic and Mechanistic Perspective
The reactivity of a halogenated phenoxyaniline is fundamentally governed by the electronic properties of the halogen substituent and its interplay with the phenoxy and amino moieties. Two primary classes of reactions are of paramount importance for the functionalization of these scaffolds: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium complex.[1] The facility of this step is directly related to the carbon-halogen (C-X) bond dissociation energy (BDE). Weaker C-X bonds undergo oxidative addition more readily, leading to a general reactivity trend of:
I > Br > Cl >> F
This trend is a cornerstone of synthetic strategy, with aryl iodides and bromides generally being more reactive and requiring milder reaction conditions than their chloro- and fluoro-counterparts.[1]
For nucleophilic aromatic substitution (SNA r) , the reactivity order is inverted. In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing the halide. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The reactivity is governed by the electronegativity of the halogen, which polarizes the C-X bond and facilitates nucleophilic attack. Consequently, the reactivity trend for SNA r is:
F > Cl > Br > I
This reversal in reactivity provides a powerful tool for achieving selective transformations on polyhalogenated systems.
Comparative Reactivity in Key Transformations
To provide a tangible understanding of these principles, we will now examine the comparative reactivity of halogenated phenoxyanilines in several widely employed synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a mainstay in medicinal chemistry. The choice of halogen on the phenoxyaniline substrate significantly impacts the reaction conditions required for efficient coupling.
| Halogen | Relative Reactivity | Typical Reaction Conditions | Notes |
| Iodo | Very High | Mild conditions (e.g., room temperature to 60 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄), and weak bases (e.g., Na₂CO₃). | Prone to side reactions such as dehalogenation, especially with more active catalysts or higher temperatures. |
| Bromo | High | Mild to moderate conditions (e.g., 60-100 °C), various Pd catalysts and ligands, common bases (e.g., K₂CO₃, K₃PO₄). | Generally provides a good balance of reactivity and stability, making it a popular choice.[1] |
| Chloro | Moderate | Harsher conditions (e.g., >100 °C), requires more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. | Cost-effective for large-scale synthesis, and modern catalysts have greatly expanded their utility.[1] |
| Fluoro | Very Low | Generally unreactive in standard Suzuki-Miyaura couplings due to the strong C-F bond. Requires specialized catalysts and conditions, often involving C-F activation strategies. | More commonly employed in SNA r reactions. |
Buchwald-Hartwig Amination: This C-N bond-forming reaction is crucial for the synthesis of complex amines. The reactivity trend of halogenated phenoxyanilines mirrors that of the Suzuki-Miyaura coupling.
A direct comparison between a bromo- and chloro-substituted fluorophenylaniline in the Buchwald-Hartwig amination demonstrates the enhanced reactivity of the bromo-derivative, which typically affords higher yields under similar or milder conditions.[3] This is attributed to the weaker C-Br bond facilitating the rate-determining oxidative addition step.[3]
| Halogen | Relative Reactivity | Typical Reaction Conditions | Notes |
| Iodo | Very High | Mild conditions, broad range of Pd catalysts and ligands. | Can be susceptible to the formation of unreactive palladium iodide dimers, which can slow down the reaction.[4] |
| Bromo | High | Versatile and reliable, compatible with a wide array of amines and catalyst systems. | Often the substrate of choice for optimizing reaction conditions. |
| Chloro | Moderate | Requires more active catalyst systems, often employing bulky biarylphosphine ligands, and higher temperatures. | Economical advantage for large-scale production. |
| Fluoro | Very Low | Not typically reactive under standard Buchwald-Hartwig conditions. |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds, often serving as an alternative to palladium-catalyzed reactions.[5] While requiring higher temperatures than many modern cross-coupling methods, it remains a valuable tool, particularly for certain substrates. The reactivity of halogenated phenoxyanilines in Ullmann-type reactions generally follows the trend:
I > Br > Cl > F
Aryl iodides are the most reactive substrates, while aryl chlorides often require activation by electron-withdrawing groups to participate effectively.[5]
Nucleophilic Aromatic Substitution (SNA r)
As previously mentioned, the reactivity of halogenated phenoxyanilines in SNA r reactions is inverted compared to metal-catalyzed couplings. This is particularly relevant when the phenoxyaniline ring is activated by a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to the halogen.
| Halogen | Relative Reactivity | Rationale |
| Fluoro | Very High | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. |
| Chloro | High | Less electronegative than fluorine, but still provides significant activation for SNA r. |
| Bromo | Moderate | The lower electronegativity of bromine results in a less polarized C-Br bond and slower reaction rates. |
| Iodo | Low | The C-I bond is the least polarized, making iodo-substituted phenoxyanilines the least reactive in SNA r reactions. |
This predictable reactivity allows for selective functionalization of polyhalogenated phenoxyanilines. For instance, in a molecule containing both a fluorine and a chlorine atom on an activated ring, a nucleophile will preferentially displace the fluorine.
Experimental Protocols
To provide a practical context for the preceding discussion, the following are representative, step-by-step protocols for key reactions involving halogenated phenoxyanilines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Phenoxyaniline
Reaction: 4-Bromo-N-phenyl-2-phenoxyaniline with Phenylboronic Acid
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-N-phenyl-2-phenoxyaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Chloro-Phenoxyaniline
Reaction: 4-Chloro-N-phenyl-2-phenoxyaniline with Morpholine
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add 4-chloro-N-phenyl-2-phenoxyaniline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium precatalyst such as [Pd(XPhos)G3] (0.02 equiv.).
-
Reagent Addition: Add morpholine (1.2 equiv.) and anhydrous toluene.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visualizing Reaction Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and the logical framework for comparing reactivity.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Logical flow of reactivity in palladium-catalyzed couplings.
Conclusion
The selection of a halogen substituent on a phenoxyaniline scaffold is a critical decision with far-reaching implications for synthetic strategy. A thorough understanding of the principles governing the reactivity of these compounds is essential for the efficient and successful execution of complex synthetic campaigns. While the general reactivity trend of I > Br > Cl >> F holds true for most palladium-catalyzed cross-coupling reactions, and the inverse for nucleophilic aromatic substitution, the nuances of catalyst selection, reaction conditions, and potential side reactions must always be carefully considered. This guide has provided a framework for this understanding, grounded in mechanistic principles and supported by experimental context. By leveraging this knowledge, researchers can more effectively navigate the complexities of modern synthetic chemistry and accelerate the discovery and development of novel molecules.
References
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Int J Mol Sci. 2024 Jul 26;25(15):8162. doi: 10.3390/ijms25158162.
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed. Available from: [Link]
-
Nucleophilic aromatic substitution I. Khan Academy. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020 Oct 20;25(20):4811. doi: 10.3390/molecules25204811.
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
